cis-Tranexamic acid-13C2,15N
説明
特性
IUPAC Name |
4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-XGOBPNGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[13CH2][15NH2])[13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
cis-Tranexamic acid-13C2,15N chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of cis-Tranexamic acid-13C2,15N. It is intended for researchers, scientists, and drug development professionals working with this stable isotope-labeled compound. This guide details its chemical and physical properties, its role as an internal standard in analytical methods, and the signaling pathways of its parent compound, tranexamic acid.
Chemical Structure and Properties
This compound is a stable isotope-labeled analog of cis-tranexamic acid, an isomer of the antifibrinolytic drug tranexamic acid. The labeling with two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as GC-MS and LC-MS.[1][2][3]
Chemical Structure:
The chemical structure of this compound is identical to cis-tranexamic acid, with the exception of the isotopic enrichment at specific positions. The IUPAC name is (1s,4s)-4-((amino-¹⁵N)methyl-¹³C)cyclohexane-1-carboxylic-¹³C acid.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1557000-06-2 | [5] |
| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [4][5][6] |
| Molecular Weight | 160.19 g/mol | [1][5][6] |
| Appearance | White to off-white solid | |
| Melting Point | 226-228 °C (for unlabeled cis-isomer) | [7] |
| Boiling Point | >300 °C (decomposes, for unlabeled tranexamic acid) | [8] |
| Solubility | Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol; practically insoluble in ether (for unlabeled tranexamic acid). | [8] |
| Isotopic Enrichment | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | [1][4] |
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods to quantify tranexamic acid in biological matrices like plasma and serum. Detailed experimental protocols for its synthesis are often proprietary. However, a general workflow for its use in a quantitative LC-MS/MS assay is described below.
General Experimental Workflow for Quantification of Tranexamic Acid using this compound as an Internal Standard
This workflow outlines the typical steps for using the labeled compound in a research setting for pharmacokinetic or bioequivalence studies.
Caption: Workflow for tranexamic acid quantification using a labeled internal standard.
Signaling Pathways
The biological effects of tranexamic acid are primarily mediated through its interaction with the fibrinolytic and melanogenesis pathways.
Antifibrinolytic Signaling Pathway
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and acts as an antifibrinolytic agent. Its primary mechanism of action is the competitive inhibition of plasminogen activation. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to and being activated on the surface of fibrin (B1330869). This inhibition of plasmin formation stabilizes the fibrin clot and prevents its premature degradation, thereby reducing bleeding.[9]
Caption: Mechanism of tranexamic acid in inhibiting fibrinolysis.
Signaling Pathway in Melanogenesis
Recent studies have shown that tranexamic acid can inhibit melanogenesis, making it a treatment for melasma.[6] Its mechanism in skin pigmentation involves the activation of the autophagy system in melanoma cells. Tranexamic acid enhances the production of autophagy-related proteins and activates the ERK signaling pathway.[6] This leads to the degradation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and subsequently downregulates the expression of tyrosinase and other melanogenesis-related proteins, resulting in reduced melanin (B1238610) synthesis.[5][6]
Caption: Tranexamic acid's dual mechanism in reducing melanin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. velaskincare.com [velaskincare.com]
- 6. Tranexamic acid inhibits melanogenesis by activating the autophagy system in cultured melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cis-4-aminomethylcyclohexane-1-carboxylic acid | 1197-17-7 [chemicalbook.com]
- 8. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 9. cis-Tranexamic Acid | CAS 1197-17-7 | LGC Standards [lgcstandards.com]
Synthesis and Purification of ¹³C, ¹⁵N Labeled Tranexamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranexamic acid, a synthetic analog of the amino acid lysine, is an important antifibrinolytic agent used to control bleeding.[1][2] Stable isotope-labeled compounds, such as ¹³C, ¹⁵N labeled tranexamic acid, are invaluable tools in pharmaceutical research.[3] They serve as internal standards for quantitative bioanalysis by mass spectrometry and can be used in metabolic studies to trace the fate of the drug molecule in vivo.[4] This guide focuses on a proposed chemical synthesis route, purification strategies, and analytical methods for ¹³C, ¹⁵N labeled tranexamic acid.
Proposed Synthesis Pathway
The proposed synthesis of ¹³C, ¹⁵N labeled tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate. This route is advantageous as it allows for the introduction of both the ¹³C and ¹⁵N labels in a controlled manner. The key steps involve the formation of a cyanohydrin, followed by reduction and amination.
The logical flow of the proposed synthesis is depicted in the following workflow diagram.
Caption: Proposed synthesis workflow for ¹³C, ¹⁵N labeled tranexamic acid.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and purification of ¹³C, ¹⁵N labeled tranexamic acid. These are adapted from established procedures for the unlabeled compound.
Synthesis of Ethyl 4-[¹³C]cyano-4-hydroxycyclohexane-1-carboxylate
-
In a round-bottom flask, cool a solution of ammonium (B1175870) chloride (40.86 g) in water (650 mL) to 5-10°C in an ice bath.
-
Slowly add a solution of ethyl 4-oxocyclohexane-1-carboxylate (100 g) in dichloromethane (B109758) (400 mL), maintaining the temperature below 10°C.
-
To this mixture, add a solution of sodium [¹³C]cyanide (Na¹³CN) in water. The molar equivalent of Na¹³CN should be calculated based on the starting amount of ethyl 4-oxocyclohexane-1-carboxylate to ensure complete reaction.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Evaporate the solvent under reduced pressure to yield the crude [¹³C]cyanohydrin intermediate.
Dehydration to Ethyl 4-[¹³C]cyanocyclohex-3-ene-1-carboxylate
-
Dissolve the crude [¹³C]cyanohydrin intermediate in pyridine.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃).
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the unsaturated [¹³C]cyano ester.
Saponification to 4-[¹³C]Cyano-cyclohex-3-ene-1-carboxylic acid
-
Dissolve the ethyl 4-[¹³C]cyanocyclohex-3-ene-1-carboxylate in methanolic potassium hydroxide (B78521) (KOH).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-[¹³C]cyano-cyclohex-3-ene-1-carboxylic acid.
Reductive Amination and Hydrogenation to ¹³C, ¹⁵N Labeled Tranexamic Acid
-
In a high-pressure reactor, dissolve the 4-[¹³C]cyano-cyclohex-3-ene-1-carboxylic acid in methanolic [¹⁵N]ammonium hydroxide ([¹⁵N]H₄OH).
-
Add Raney nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas (5-6 kg/cm ²) and stir at room temperature for 24 hours.
-
Filter the catalyst and evaporate the solvent to obtain a mixture of labeled unsaturated and saturated amino acids.
-
Dissolve the residue in aqueous methanol (B129727) and add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under 5-6 kg/cm ² of hydrogen pressure for 12 hours.
-
After the reaction is complete, filter the catalyst and evaporate the solvent to yield the crude isomeric mixture of ¹³C, ¹⁵N labeled tranexamic acid.
Purification Protocol
Purification of the final product is crucial to isolate the desired trans-isomer from the cis-isomer and other impurities.
-
Dissolve the crude isomeric mixture in a minimal amount of hot water.
-
Slowly add acetone (B3395972) to the solution until it becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (0-5°C) to facilitate crystallization.
-
Filter the crystalline product, which is enriched in the trans-isomer.
-
Repeat the recrystallization process from an acetone-water mixture (e.g., 4:3 v/v) to achieve high purity of the trans-¹³C, ¹⁵N labeled tranexamic acid.
-
Dry the final product under vacuum.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of ¹³C, ¹⁵N labeled tranexamic acid. The values are hypothetical and based on typical yields for analogous reactions of unlabeled compounds. Actual yields and purity should be determined experimentally.
| Step | Starting Material | Labeled Reagent(s) | Expected Yield (%) | Expected Purity (%) | Isotopic Enrichment (%) |
| Synthesis of [¹³C]Cyanohydrin | Ethyl 4-oxocyclohexane-1-carboxylate | Na¹³CN | 85-95 | >90 (crude) | >98 (¹³C) |
| Dehydration | [¹³C]Cyanohydrin intermediate | - | 70-80 | >95 (crude) | >98 (¹³C) |
| Saponification | Ethyl 4-[¹³C]cyanocyclohex-3-ene-1-carboxylate | - | 90-98 | >98 (crude) | >98 (¹³C) |
| Reductive Amination & Hydrogenation | 4-[¹³C]Cyano-cyclohex-3-ene-1-carboxylic acid | ¹⁵NH₄OH, H₂ | 60-70 | >90 (isomeric mix) | >98 (¹³C), >98 (¹⁵N) |
| Purification (Recrystallization) | Isomeric mixture of labeled tranexamic acid | - | 50-60 (of trans) | >99.5 | >98 (¹³C), >98 (¹⁵N) |
Analytical Methods
A variety of analytical techniques can be employed to characterize the final ¹³C, ¹⁵N labeled tranexamic acid and monitor the progress of the synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of tranexamic acid and separating the cis and trans isomers.
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 3.6) is a typical mobile phase.[6]
-
Detection: UV detection at around 210-220 nm is suitable, although derivatization with an agent like phenyl isothiocyanate (PITC) can enhance sensitivity.[6]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is essential for confirming the isotopic labeling and quantifying the labeled compound.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: The mass-to-charge ratio (m/z) of the molecular ion of ¹³C, ¹⁵N labeled tranexamic acid will be shifted compared to the unlabeled compound, confirming the incorporation of the stable isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the position of the isotopic labels.
-
¹³C NMR: Will show signals corresponding to the ¹³C-labeled carbon atom, confirming its position in the molecule.
-
¹⁵N NMR: Can be used to observe the ¹⁵N-labeled nitrogen atom.
-
¹H NMR: Will show coupling between protons and the adjacent ¹³C and ¹⁵N nuclei, providing further structural confirmation.
The relationship between these analytical techniques in the overall quality control process is illustrated below.
Caption: Analytical workflow for quality control of labeled tranexamic acid.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and purification of ¹³C, ¹⁵N labeled tranexamic acid. While based on established chemical principles and literature for the unlabeled analogue, the provided protocols are hypothetical and require experimental validation. The successful synthesis of this dual-labeled compound will provide a valuable tool for researchers in drug metabolism, pharmacokinetics, and other areas of pharmaceutical development. Careful purification and rigorous analytical characterization are paramount to ensure the quality and utility of the final product.
References
- 1. thebloodtrials.org [thebloodtrials.org]
- 2. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 5. Derivatization of tranexamic acid for its rapid spectrofluorimetric determination in pure form and pharmaceutical formulations: Application in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
Mechanism of action of stable isotope labeled internal standards
An In-depth Technical Guide on the Mechanism of Action of Stable Isotope Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles, methodologies, and applications of stable isotope-labeled internal standards (SIL-ISs), a cornerstone of modern quantitative analysis. The use of SIL-ISs, particularly within the framework of Isotope Dilution Mass Spectrometry (IDMS), provides a high level of accuracy and precision, making it an indispensable tool in drug development, clinical diagnostics, and various research fields.[1][2]
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a quantitative analytical technique that hinges on the addition of a known quantity of an isotopically enriched standard, often referred to as a "spike," to a sample containing the analyte of interest.[1] This spike is chemically identical to the analyte but possesses a different isotopic composition, rendering it distinguishable by a mass spectrometer. By precisely measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be determined with exceptional accuracy.[1][3]
The fundamental strength of IDMS lies in its use of isotope ratios for quantification. This approach makes the method significantly less susceptible to variations that can plague other quantitative techniques, such as inconsistencies in sample preparation, extraction efficiency, and instrument response.[1][4] Once the SIL-IS is thoroughly mixed and equilibrated with the sample, any subsequent loss of the analyte during sample processing will affect both the native (unlabeled) and the labeled forms equally, thus preserving the critical isotope ratio.[1]
Key Advantages of Stable Isotope-Labeled Internal Standards:
-
High Accuracy and Precision: By correcting for procedural variations, SIL-ISs lead to highly reliable and reproducible quantitative results.[5][6]
-
Compensation for Matrix Effects: The SIL-IS co-elutes with the analyte in chromatographic systems and experiences the same ionization suppression or enhancement in the mass spectrometer, effectively canceling out matrix-related signal variability.[5]
-
Improved Recovery Correction: Losses during sample extraction and handling are accounted for, as the ratio of the analyte to the SIL-IS remains constant.[6]
-
Enhanced Method Robustness: The use of SIL-ISs makes analytical methods more resilient to minor day-to-day variations in experimental conditions.
Characteristics of an Ideal Stable Isotope-Labeled Internal Standard
The effectiveness of an SIL-IS is contingent on several key properties:
-
High Isotopic Purity: The SIL-IS should have a very low content of the unlabeled analyte to prevent analytical bias.[5]
-
Isotopic Stability: The isotopic labels (e.g., deuterium, carbon-13, nitrogen-15) must be chemically stable and not prone to exchange with the sample matrix or solvents.[6] Deuterium labels, for instance, should not be placed on exchangeable sites like hydroxyl or amine groups.[6]
-
Sufficient Mass Difference: The mass difference between the analyte and the SIL-IS should be large enough to prevent spectral overlap and interference.[6]
-
Co-elution with Analyte: In chromatographic methods like LC-MS, the SIL-IS should have retention properties nearly identical to the analyte.[7]
-
Absence of Isotope Effects: The isotopic labeling should not significantly alter the chemical or physical properties of the molecule, which could lead to chromatographic separation from the analyte.
Experimental Workflow and Signaling Pathways
The application of SIL-ISs in a typical quantitative bioanalytical workflow by LC-MS/MS involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
The logical relationship between the analyte and the SIL-IS throughout the analytical process is what ensures the accuracy of the final measurement.
Caption: Logical relationship between the analyte and the SIL-IS during analysis.
Data Presentation: Quantitative Comparison
The superiority of SIL-ISs over other types of internal standards, such as structural analogs, is evident in the improved performance of bioanalytical methods. The following table summarizes typical performance data, highlighting the advantages of using a SIL-IS.
| Parameter | Method with SIL-IS | Method with Structural Analog IS | Regulatory Acceptance Criteria (FDA, EMA) |
| Accuracy (% Bias) | ± 5% | ± 15% | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery Variability (% CV) | < 10% | > 20% | Not explicitly defined, but should be consistent |
| Matrix Effect (% CV) | < 15% | Can be > 30% | IS-normalized matrix factor CV ≤ 15% |
| Lower Limit of Quantification (LLOQ) | Typically lower due to better S/N | May be higher | Method dependent |
Note: The values in this table are representative and can vary depending on the specific assay and analyte.[5]
Experimental Protocols
This section provides a detailed methodology for a key experiment in bioanalytical method validation: the assessment of matrix effects using a SIL-IS.
Protocol: Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Analyte and SIL-IS stock solutions.
-
Solvents for extraction and reconstitution.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare solutions of the analyte and SIL-IS at low and high concentrations in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank matrix from each of the six sources. Spike the extracted matrix with the analyte and SIL-IS at the same low and high concentrations as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike the blank matrix from each of the six sources with the analyte and SIL-IS at low and high concentrations. Then, perform the extraction.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Calculate Matrix Factor (MF): MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution) This is calculated for both the analyte and the SIL-IS.
-
Calculate IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
Calculate Coefficient of Variation (CV): Determine the CV of the IS-normalized matrix factor across the six different matrix sources.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.[5]
Applications in Drug Development
Stable isotope labeling is a powerful tool throughout the drug development pipeline.[2]
-
Pharmacokinetic (PK) Studies: SIL-ISs are crucial for the accurate determination of drug absorption, distribution, metabolism, and excretion (ADME) profiles.[4] By tracking the isotopically labeled drug, researchers can obtain precise data on its fate in the body.[4][]
-
Metabolite Identification and Quantification: Labeled compounds help in distinguishing drug metabolites from endogenous compounds, facilitating their structural elucidation and quantification.[9]
-
Bioavailability and Bioequivalence Studies: These studies rely on accurate drug concentration measurements, which are significantly enhanced by the use of SIL-ISs.[4]
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy used to quantify thousands of proteins in complex samples, providing insights into cellular responses to drug treatment.[10][11]
Conclusion
The mechanism of action of stable isotope-labeled internal standards is fundamentally based on the principle of isotope dilution. Their ability to mimic the analyte of interest throughout the analytical process allows for the effective correction of procedural and matrix-induced variations.[6] This leads to a level of accuracy and precision that is often unattainable with other quantitative methods, solidifying the role of SIL-ISs as the gold standard in modern bioanalysis, particularly in the rigorous environment of drug development and clinical research.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. osti.gov [osti.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 11. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of cis-Tranexamic acid-13C2,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of cis-Tranexamic acid-13C2,15N, an isotopically labeled form of the antifibrinolytic agent, tranexamic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their work. The inclusion of isotopic labels (¹³C and ¹⁵N) makes it a crucial tool for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative assays.
Core Physicochemical Data
The incorporation of stable isotopes is not expected to significantly alter the macroscopic physicochemical properties of a molecule. Therefore, where experimental data for the labeled compound is unavailable, data for the unlabeled cis-tranexamic acid is provided as a close approximation.
| Property | Value | Reference |
| Chemical Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [1] |
| Molecular Weight | 160.19 g/mol | [1][2] |
| Exact Mass | 160.11402329 Da | [2] |
| IUPAC Name | (1s,4s)-4-((amino-¹⁵N)methyl-¹³C)cyclohexane-1-carboxylic-¹³C acid | [3] |
| Synonyms | cis-4-(Aminomethyl)cyclohexanecarboxylic Acid-¹³C₂,¹⁵N, cis-AMCHA-¹³C₂,¹⁵N | [1][3] |
| CAS Number | 1292837-95-6 | [3] |
| Physical Form | White or almost white, crystalline powder (unlabeled) | [4][5] |
| Melting Point | 236-238 °C (with decomposition) (for unlabeled cis-isomer) | [6] |
| Solubility | Freely soluble in water and glacial acetic acid. Very slightly soluble in alcohol. Practically insoluble in most other organic solvents (for unlabeled tranexamic acid). | [5] |
| Appearance | Neat | [1] |
Experimental Protocols
The characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and the precise location of the isotopic labels.
Identity and Isotopic Enrichment Confirmation
1. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the level of isotopic enrichment.
-
Methodology: High-resolution mass spectrometry (HRMS) is employed to distinguish the isotopically labeled compound from its unlabeled counterpart.[7] The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
For GC-MS analysis, derivatization of the amino acid is often necessary to increase its volatility.[8][9]
-
The instrument is calibrated, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass should correspond to the calculated exact mass of this compound.
-
The isotopic distribution pattern is analyzed to confirm the presence and enrichment of ¹³C and ¹⁵N isotopes.[7]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of the isotopic labels.
-
Methodology: ¹H and ¹³C NMR spectroscopy are fundamental techniques.
-
¹³C NMR: The ¹³C-labeled carbon atoms will exhibit significantly enhanced signals compared to the natural abundance ¹³C signals, confirming their location within the molecule.
-
¹H NMR: While not directly observing the ¹⁵N, its presence can sometimes be inferred through coupling with adjacent protons, leading to splitting patterns that differ from the unlabeled compound.
-
The sample is dissolved in a suitable deuterated solvent (e.g., D₂O) and analyzed using a high-field NMR spectrometer. The chemical shifts, signal intensities, and coupling patterns are compared to a reference standard of unlabeled cis-tranexamic acid to verify the structure.
-
Purity Assessment
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical and isomeric purity of the compound.
-
Methodology: A validated HPLC method is used to separate the cis-isomer from the trans-isomer and any other impurities.
-
A suitable stationary phase (e.g., C18 column) and mobile phase are selected to achieve optimal separation.
-
Detection is typically performed using a UV detector or a mass spectrometer (LC-MS).
-
The purity is calculated based on the relative peak area of the main component compared to the total peak area of all components in the chromatogram.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization and confirmation of isotopically labeled cis-Tranexamic acid.
Caption: Analytical workflow for the synthesis and characterization of this compound.
Biological Context and Signaling
Tranexamic acid functions as an antifibrinolytic agent by reversibly binding to the lysine-binding sites on plasminogen. This action prevents plasminogen from converting to plasmin, thereby inhibiting the degradation of fibrin (B1330869) clots. The isotopically labeled version of tranexamic acid is a valuable tool for studying these interactions and the broader physiological effects of the drug.
The following diagram illustrates the mechanism of action of tranexamic acid.
Caption: Inhibition of fibrinolysis by tranexamic acid.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Tranexamic Acid-13C2,15N | C8H15NO2 | CID 71752655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. cis-4-aminomethylcyclohexane-1-carboxylic acid | 1197-17-7 [chemicalbook.com]
- 5. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 6. Tranexamic Acid [drugfuture.com]
- 7. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound Specific Isotope Analysis for δ15N or δ13C | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
The Pivotal Role of cis-Tranexamic acid-13C2,15N in Advancing Quantitative Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis and drug development, the demand for highly accurate and precise quantification of therapeutic agents is paramount. For tranexamic acid, a synthetic lysine (B10760008) analog with critical applications in managing bleeding disorders, achieving reliable measurements in complex biological matrices is a significant analytical challenge. The advent of stable isotope-labeled internal standards has revolutionized quantitative mass spectrometry, and cis-Tranexamic acid-13C2,15N stands out as a key tool in this domain. This technical guide delves into the core principles and practical applications of using this compound for the robust quantification of tranexamic acid.
Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis, and the use of a stable isotope-labeled internal standard like this compound is central to this methodology. This internal standard is chemically identical to the analyte, tranexamic acid, but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Core Principle: Stable Isotope Dilution
The fundamental principle behind using this compound is stable isotope dilution. A known amount of the labeled internal standard is added to an unknown sample containing the unlabeled analyte (tranexamic acid). The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used to determine the concentration of the analyte. Any sample loss or variation in instrument response during the analytical process will affect both the analyte and the internal standard equally, thus keeping their ratio constant.
Experimental Protocols
The following sections outline a typical experimental protocol for the quantification of tranexamic acid in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting tranexamic acid from biological matrices.
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (e.g., at a concentration of 1 µg/mL).
-
Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity and compatibility with the LC system.
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
A hydrophilic interaction liquid chromatography (HILIC) method is often preferred for the retention and separation of polar compounds like tranexamic acid.
| Parameter | Typical Value |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient with a high percentage of organic solvent (e.g., 90% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM) is typically used.
| Parameter | Tranexamic Acid (Analyte) | This compound (Internal Standard) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) | m/z 158.1 | m/z 161.1 |
| Product Ion (Q3) | m/z 140.1, 113.1 | m/z 143.1, 115.1 |
| Collision Energy (CE) | Analyte-specific | IS-specific |
| Dwell Time | 100 ms | 100 ms |
Note: The specific product ions and collision energies should be optimized for the instrument being used.
Quantitative Data and Method Performance
A validated LC-MS/MS method using this compound as an internal standard is expected to exhibit excellent performance characteristics. The following table summarizes typical validation parameters.
| Parameter | Typical Performance |
| Linearity Range | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% of the nominal concentration |
| Matrix Effect | Minimal and compensated for by the internal standard |
| Recovery | Consistent and reproducible |
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the analytical workflow, from sample receipt to final concentration determination.
Conclusion
The use of this compound as an internal standard is integral to the development of robust and reliable quantitative mass spectrometry assays for tranexamic acid. Its identical chemical nature to the analyte ensures that it accurately reflects and corrects for variations throughout the analytical process. This leads to the generation of high-quality data that is essential for pharmacokinetic and pharmacodynamic studies, clinical trial monitoring, and therapeutic drug monitoring. For researchers and scientists in the field of drug development, leveraging stable isotope-labeled standards like this compound is not just a best practice but a necessity for achieving the highest standards of analytical excellence.
In-Depth Technical Guide: Isotopic Enrichment in cis-Tranexamic acid-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-Tranexamic acid-13C2,15N, an isotopically labeled form of the antifibrinolytic drug tranexamic acid. This guide details its primary application as an internal standard in quantitative analytical methods, its physicochemical properties, and the biological pathway it influences.
Introduction
This compound is a stable isotope-labeled analog of tranexamic acid, a synthetic derivative of the amino acid lysine (B10760008).[1] It is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of tranexamic acid in biological matrices like plasma and serum.[1][2][3] The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom provides a distinct mass difference, allowing for its differentiation from the unlabeled drug without significantly altering its chemical and physical properties.[4]
Physicochemical and Isotopic Enrichment Data
The isotopic labeling of cis-tranexamic acid with two ¹³C atoms and one ¹⁵N atom results in a nominal mass increase of 3 Da compared to the unlabeled compound. This mass shift is fundamental to its utility as an internal standard in mass spectrometry-based assays. While detailed certificates of analysis with precise isotopic enrichment percentages are often proprietary, commercially available standards typically offer high isotopic purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (cis)-4-((Amino-¹⁵N)methyl-¹³C)cyclohexane-1-carboxylic-¹³C acid | [5] |
| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [6][7] |
| Molecular Weight | 160.19 g/mol | [5][7] |
| CAS Number | 1292837-95-6 | [6][7] |
| Chemical Purity (typical) | >95% (by HPLC) | [6] |
Table 2: Isotopic Enrichment and Mass Spectrometry Data
| Parameter | Description | Value | Reference |
| Isotopic Labels | Two Carbon-13 atoms, one Nitrogen-15 atom | ¹³C₂, ¹⁵N | [6][7] |
| Precursor Ion (m/z) | Protonated molecule [M+H]⁺ used in MS analysis. | 160.1 | [3] |
| Product Ions (m/z) | Characteristic fragment ions for quantification. | Varies by method | [3] |
| Unlabeled Precursor Ion (m/z) | [M+H]⁺ of unlabeled tranexamic acid. | 158.1 | [3] |
Synthesis and Isotopic Labeling
The isotopic labeling with ¹³C and ¹⁵N would be introduced using appropriately labeled starting materials or reagents during this synthetic process. One plausible route involves the use of a ¹³C-labeled cyanide source for the introduction of the aminomethyl carbon and the carboxylic acid carbon, and a ¹⁵N-labeled ammonia (B1221849) or another nitrogen source for the amino group. An intermediate in the synthesis of labeled tranexamic acid is 4-(Aminomethyl)benzoic acid-¹³C₂,¹⁵N.[8]
Mechanism of Action: The Fibrinolytic Pathway
Tranexamic acid exerts its therapeutic effect by acting as an antifibrinolytic agent. It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin (B1330869) clots. This action is achieved by blocking the lysine-binding sites on plasminogen, thereby preventing its binding to fibrin and subsequent activation by tissue plasminogen activator (t-PA).
Caption: Mechanism of action of Tranexamic Acid in the fibrinolytic pathway.
Experimental Protocols
cis-Tranexamic acid-¹³C₂,¹⁵N is predominantly used as an internal standard in LC-MS/MS methods for the pharmacokinetic and bioequivalence studies of tranexamic acid. Below is a generalized experimental workflow for such an analysis.
Caption: General workflow for the quantification of tranexamic acid using its labeled internal standard.
Sample Preparation
A common method for plasma or serum sample preparation is protein precipitation.
-
To a 100 µL aliquot of the biological sample, add a known concentration of cis-tranexamic acid-¹³C₂,¹⁵N as the internal standard.
-
Add a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio to the sample volume).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and mass spectrometric detection parameters are optimized to achieve sensitive and selective quantification of both tranexamic acid and its labeled internal standard.
Table 3: Typical LC-MS/MS Parameters for Tranexamic Acid Analysis
| Parameter | Typical Conditions |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 reversed-phase |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Unlabeled) | m/z 158.1 → 113.1 (or other characteristic fragment) |
| MRM Transition (Labeled IS) | m/z 160.1 → 115.1 (or corresponding fragment) |
Conclusion
cis-Tranexamic acid-¹³C₂,¹⁵N is an indispensable tool for the accurate and precise quantification of tranexamic acid in biological samples. Its use as an internal standard in LC-MS/MS methods is well-established in clinical and pharmaceutical research. This guide provides a foundational understanding of its properties, mechanism of action, and application in a key experimental protocol, serving as a valuable resource for professionals in drug development and biomedical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Tranexamic Acid-13C2,15N | C8H15NO2 | CID 71752655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Tranexamic Acid-13C2,15N | LGC Standards [lgcstandards.com]
- 7. Tranexamic Acid 13C2,15N - Acanthus Research [acanthusresearch.com]
- 8. An isotope coding strategy for proteomics involving both amine and carboxyl group labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for cis-Tranexamic acid-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and technical specifications of cis-Tranexamic acid-13C2,15N. This isotopically labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies involving tranexamic acid. Its primary application is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties and Specifications
This compound is a stable, isotopically labeled analog of cis-tranexamic acid, an isomer of the active antifibrinolytic drug, tranexamic acid. The incorporation of two carbon-13 atoms and one nitrogen-15 (B135050) atom provides a distinct mass difference, enabling its use as an ideal internal standard for accurate and precise quantification of tranexamic acid in complex biological matrices.
Below is a summary of the typical physicochemical properties and quality specifications for commercially available this compound, based on data from various suppliers and representative Certificates of Analysis for similar isotopically labeled standards.
Table 1: General Physicochemical Properties
| Property | Value |
| Chemical Name | cis-4-(Aminomethyl-13C)cyclohexane-1-carboxylic acid-13C,15N |
| CAS Number | 1557000-06-2 |
| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ |
| Molecular Weight | 160.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
| Storage Conditions | 2-8°C, protected from light |
Table 2: Typical Quality Specifications from Certificate of Analysis
| Parameter | Typical Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity (13C₂,¹⁵N) | ≥98% | Mass Spectrometry |
| Isotopic Enrichment | ≥99 atom % 13C, ≥99 atom % 15N | Mass Spectrometry |
| Mass Identity | Conforms to structure | Mass Spectrometry |
| Structure Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR |
Commercial Suppliers
A number of reputable chemical suppliers offer this compound. Researchers are advised to request a lot-specific Certificate of Analysis from their chosen supplier to obtain precise data for their studies.
Table 3: Commercial Suppliers of this compound
| Supplier | Product Number | Available Pack Sizes (Typical) |
| Pharmaffiliates | PA STI 084140 | Inquire |
| MedChemExpress | HY-W778393 | 1mg, 5mg, 10mg |
| LGC Standards | TRC-T714502 | 1mg, 10mg, 50mg (Custom Synthesis) |
| Axios Research | AR-T05689 | Inquire |
| TLC Pharmaceutical Standards Ltd. | T-6221 | Inquire |
| CymitQuimica | TR-T714502 | 1mg, 10mg |
Mechanism of Action: The Fibrinolysis Pathway
Tranexamic acid exerts its antifibrinolytic effect by interfering with the fibrinolysis pathway. It is a synthetic analog of the amino acid lysine (B10760008) and acts as a competitive inhibitor of plasminogen. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to and being activated on the surface of fibrin (B1330869) clots. This inhibition of plasminogen activation to plasmin, the primary enzyme responsible for fibrin degradation, leads to the stabilization of the fibrin clot and a reduction in bleeding.
Experimental Protocol: Quantification of Tranexamic Acid in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of tranexamic acid in human plasma using this compound as an internal standard (IS).
1. Preparation of Stock and Working Solutions
-
Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve tranexamic acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the tranexamic acid stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Isocratic or a shallow gradient depending on the specific column and system. A typical starting condition is 80-90% Mobile Phase B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Tranexamic Acid: Q1: 158.1 -> Q3: 123.1
-
This compound (IS): Q1: 161.2 -> Q3: 126.1
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of tranexamic acid to the internal standard against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to the calibration curve.
-
Determine the concentration of tranexamic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Technical Guide: Certificate of Analysis for cis-Tranexamic acid-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for the isotopically labeled compound, cis-Tranexamic acid-13C2,15N. This document serves as a critical quality assurance record, detailing the identity, purity, and characterization of the compound for use in research and development. This compound is a stable isotope-labeled internal standard used for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2]
Compound Identification and Specifications
A Certificate of Analysis begins with the fundamental identification of the compound. This section includes its chemical name, structure, and key identifiers. Following this, a table of specifications summarizes the quantitative results of various analytical tests performed on a specific lot of the material.
Table 1: Representative Certificate of Analysis Data for this compound
| Test | Specification | Result | Method |
| Identity | |||
| IUPAC Name | (1s,4s)-4-((amino-15N)methyl-13C)cyclohexane-1-carboxylic-13C acid[3][4] | Conforms | IR, NMR, MS |
| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂[5][6][7] | C₆¹³C₂H₁₅¹⁵NO₂ | Elemental Analysis |
| Molecular Weight | 160.19 g/mol [5][6][7][8] | 160.19 | Mass Spectrometry |
| CAS Number | 1557000-06-2 | 1557000-06-2 | - |
| Physical Properties | |||
| Appearance | White to Off-White Crystalline Powder[9] | White Crystalline Powder | Visual Inspection |
| Purity & Strength | |||
| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV/MS |
| Isotopic Purity (¹³C) | ≥99 atom % | 99.2 atom % | Mass Spectrometry / NMR |
| Isotopic Purity (¹⁵N) | ≥99 atom % | 99.5 atom % | Mass Spectrometry / NMR |
| Quality Attributes | |||
| Infrared Spectrum | Conforms to reference spectrum[9] | Conforms | FTIR |
| Loss on Drying | ≤1.0%[9] | 0.05% | Gravimetric (TGA) |
| pH (5% solution) | 6.5 - 8.0[9] | 7.4 | pH Meter |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of the results presented in the CoA. The following sections describe the typical protocols for the key analytical techniques used to characterize this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of the compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and/or a mass spectrometer (LC-MS).
-
Column: Hypurity C18, 5 µm, 150 x 2.1 mm (or equivalent).[10]
-
Mobile Phase: An isocratic mixture of 2 mM ammonium (B1175870) acetate (B1210297) in water (adjusted to pH 3.8 with formic acid) and acetonitrile (B52724) (95:5, v/v).[10]
-
Flow Rate: 0.2 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Detection: UV at 220 nm or by mass spectrometry (for LC-MS).
-
Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of the compound in the mobile phase to a final concentration of approximately 0.2% w/v.[11]
-
Procedure: The sample solution is injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for tranexamic acid.
-
Sample Preparation: The sample is prepared by dissolving it in a suitable solvent (e.g., methanol/water) and infusing it directly into the mass spectrometer or injecting it into a coupled chromatography system.
-
Procedure for Molecular Weight: The instrument is scanned for the protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) is compared to the theoretical calculated mass of 161.12 (C₆¹³C₂H₁₅¹⁵NO₂ + H⁺).
-
Procedure for Isotopic Enrichment: The relative intensities of the ion peaks corresponding to the labeled species (m/z 161.12) and any unlabeled species (m/z 158.11 for C₈H₁₅NO₂) are measured. The isotopic purity is calculated from the ratio of these peak areas. For more precise measurements of 13C and 15N abundance, Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) may be employed.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the identity and the position of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Experiments:
-
¹H NMR: Confirms the proton environment of the molecule. The spectrum is compared to a reference standard to verify the cis-isomer configuration.
-
¹³C NMR: Confirms the carbon skeleton. The signals corresponding to the ¹³C-labeled positions will be significantly enhanced, confirming the location of the labels.
-
¹⁵N NMR (or ¹H-¹⁵N HSQC): Confirms the presence and location of the ¹⁵N label.
-
-
Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.
-
Procedure: The sample is placed in the NMR spectrometer, and spectra are acquired. The chemical shifts, splitting patterns, and integrations are analyzed to confirm that the structure is consistent with cis-Tranexamic acid and that the isotopic labels are in the correct positions.
Visualizations
Diagrams are provided to illustrate key workflows and relationships in the generation of a Certificate of Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. cis-Tranexamic Acid-13C2-15N | Axios Research [axios-research.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. vivanls.com [vivanls.com]
- 8. Tranexamic Acid-13C2,15N | C8H15NO2 | CID 71752655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. thaiscience.info [thaiscience.info]
- 11. ymerdigital.com [ymerdigital.com]
- 12. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
An In-depth Technical Guide to the Storage and Stability of Isotopically Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of isotopically labeled compounds, crucial for ensuring their integrity and the reliability of experimental results. The stability of these compounds, whether labeled with stable isotopes like deuterium (B1214612) (²H) or radioactive isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), is paramount for their effective use in research, drug development, and various bioanalytical applications.
Core Principles of Stability and Storage
The stability of an isotopically labeled compound is its ability to resist changes in its chemical and isotopic purity over time. Degradation can arise from several mechanisms, broadly categorized as chemical decomposition and, for radioactive compounds, radiolytic decomposition.
Chemical Decomposition: Isotopically labeled compounds are susceptible to the same chemical degradation pathways as their unlabeled counterparts, including hydrolysis, oxidation, and photolysis. Factors influencing chemical stability include:
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, leading to faster degradation.[1]
-
pH: The stability of many compounds is pH-dependent, with acidic or basic conditions catalyzing hydrolysis.[2]
-
Light: Exposure to UV or visible light can induce photolytic degradation in sensitive compounds.[3]
-
Solvent: The choice of solvent can significantly impact stability. Some solvents can react with the compound or contain impurities that promote degradation.[4]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.
Radiolytic Decomposition: Compounds labeled with radioactive isotopes undergo self-decomposition due to the energy released during radioactive decay.[5] This process, known as radiolysis, can be more significant than chemical decomposition, especially for compounds with high specific activity.[6] There are three primary mechanisms of radiolytic decomposition:
-
Primary (Internal) Effect: This is the direct result of the nuclear decay event itself, where the transformation of an atom within a molecule can cause molecular disruption.[6]
-
Primary (External) Effect: The emitted radiation (e.g., beta particles from ³H or ¹⁴C) can directly interact with and damage other labeled molecules.[7]
-
Secondary Effect: The radiation can interact with the solvent or other molecules in the sample, generating highly reactive species like free radicals. These radicals can then attack and degrade the labeled compound in a chain reaction.[6][7]
The rate of radiolytic decomposition is influenced by:
-
Specific Activity: Higher specific activity (radioactivity per mole) leads to a greater concentration of emitted energy and thus a higher rate of decomposition.[8]
-
Energy of Emission: The energy of the emitted radiation plays a role in the extent of damage.
-
Storage Form: Whether the compound is stored as a solid or in solution can affect decomposition rates.
-
Solvent: Solvents that are prone to forming free radicals (e.g., water, chloroform) can accelerate secondary decomposition, while others (e.g., alcohols) can act as radical scavengers.[7]
General Storage and Handling Guidelines
Proper storage and handling are critical to minimize degradation and maintain the purity of isotopically labeled compounds.
General Recommendations:
-
Consult the Certificate of Analysis (CoA): Always refer to the manufacturer's CoA for specific storage recommendations for each compound.[2]
-
Minimize Handling: Reduce the number of times a compound is handled and the duration of each handling event to minimize exposure to potentially degrading conditions.[4]
-
Use Appropriate Containers: Store compounds in tightly sealed, light-protected vials (e.g., amber glass) to prevent solvent evaporation and light exposure.[3]
-
Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2][4]
-
Double Containment for Radiochemicals: For long-term storage of ³H and ¹⁴C compounds, double containment is essential to prevent contamination of storage units due to seepage through container walls.[5]
Table 1: General Storage Conditions for Isotopically Labeled Compounds
| Isotope Type | Form | Recommended Storage Temperature | Key Considerations |
| Stable Isotopes (e.g., ²H) | Solid (Neat) | -20°C or colder, in a desiccator | Protect from moisture as many are hygroscopic.[2] |
| Stock Solutions | -20°C (Frozen) | Use aprotic, anhydrous solvents. Prepare fresh working solutions as needed.[2][3] | |
| Working Solutions | 2-8°C (Refrigerated) | Short-term storage is recommended; prepare fresh for best results.[3] | |
| Radiolabeled (e.g., ³H, ¹⁴C) | Solid | -20°C to -80°C | Crystalline form is preferable to amorphous. Low-temperature storage is ideal.[4][9] |
| Solution | -80°C or liquid nitrogen (-140°C) | Use radical scavenging solvents (e.g., ethanol). Avoid freezing aqueous solutions slowly.[7][10] |
Stability Considerations for Specific Isotopes
The primary stability concern for deuterated compounds, aside from standard chemical degradation, is isotopic exchange (H/D exchange).[2]
-
Preventing H/D Exchange: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyls can be susceptible to exchange with protons from the solvent or atmospheric moisture.[2]
-
Metabolic Switching: In biological systems, deuteration at a primary metabolic site can slow that pathway, potentially leading to an increase in metabolism through a previously minor pathway.[1]
Tritiated compounds are prone to significant radiolytic decomposition due to the beta particles emitted by tritium.[7]
-
Solvent Choice: The use of radical scavenging solvents like ethanol (B145695) is highly recommended to mitigate secondary radiolytic effects.[7] Solvents like water and chloroform (B151607) that can form radicals should be avoided.[7]
-
Aqueous Solutions: Avoid storing aqueous solutions of tritiated compounds in a frozen state, as slow freezing can concentrate the radioactive molecules, accelerating self-radiolysis.[10] If freezing is necessary, it should be done rapidly (e.g., in a dry ice bath).[10]
-
Long-Term Storage: Tritium can migrate through plastic and glass containers over time, leading to contamination of freezers and refrigerators.[5] Double containment is crucial.
Carbon-14 is a long-lived radioisotope, making it suitable for long-term studies.[7] However, like tritiated compounds, ¹⁴C-labeled molecules are subject to radiolytic decomposition.[11]
-
Storage Conditions: Careful control of temperature, humidity, and light exposure is essential.[4] Storage in inert atmospheres can prevent oxidation.[4]
-
Specific Activity: The rate of decomposition is dependent on the specific activity of the compound.
-
Isotopic Dilution: Diluting the labeled compound with its unlabeled counterpart can reduce the specific activity and thus the rate of self-decomposition.[4]
Experimental Protocols for Stability Assessment
Stability testing is crucial to determine a compound's shelf-life and to identify potential degradation products.
Forced degradation studies, or stress testing, are used to identify likely degradation pathways and to develop stability-indicating analytical methods.[12]
Objective: To assess the stability of an isotopically labeled compound under accelerated or stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[1]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at a specified temperature.[1]
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and incubate.[1]
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[1]
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.[1]
-
-
Time Points: Sample the stress conditions at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Analysis: Analyze the samples at each time point using a stability-indicating method, typically HPLC with UV, MS, or radio-detection.
-
Data Evaluation:
-
Determine the percentage of the parent compound remaining.
-
Identify and quantify major degradation products.
-
Establish the degradation pathway.
-
A stability-indicating method is a validated analytical procedure that can accurately quantify the compound of interest without interference from degradation products, impurities, or excipients.[13]
Objective: To develop and validate an HPLC method to monitor the stability of an isotopically labeled compound.
Methodology:
-
Column and Mobile Phase Screening:
-
Screen a variety of HPLC columns with different stationary phases (e.g., C18, C8, Phenyl) and a range of mobile phase pH values to achieve the best separation of the parent compound from its degradation products (generated from forced degradation studies).[13]
-
-
Method Optimization:
-
Optimize the gradient, flow rate, and column temperature to achieve adequate resolution, peak shape, and run time.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[14]
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]
-
Precision: Evaluate the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
-
RCP is the proportion of the total radioactivity in a sample that is present in the desired chemical form.[16]
Objective: To quantify the radiochemical purity of a radiolabeled compound.
Methodology (Thin-Layer Chromatography - TLC):
-
Stationary Phase: Use paper or fiberglass sheets coated with a stationary phase (e.g., silica (B1680970) gel).[16]
-
Sample Application: Spot a small amount of the radiopharmaceutical onto a starting line on the TLC strip.[16]
-
Development: Place the strip in a chromatography tank containing a suitable mobile phase (solvent). The solvent will migrate up the strip, separating the components based on their affinity for the stationary and mobile phases.[16]
-
Detection and Quantification:
-
After development, the strip is dried.
-
The distribution of radioactivity along the strip is determined using a radiochromatogram scanner, a phosphor imager, or by cutting the strip into sections and counting the radioactivity in each section using a dose calibrator or liquid scintillation counter.[16]
-
The RCP is calculated by dividing the radioactivity of the desired compound by the total radioactivity on the strip.[16]
-
Visualizing Key Concepts and Workflows
The following diagrams illustrate important aspects of the storage, stability, and analysis of isotopically labeled compounds.
Caption: Factors influencing the stability of isotopically labeled compounds.
Caption: A typical workflow for a long-term stability study.
Caption: Decision tree for selecting appropriate storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Long-term stability studies using radiopharmaceuticals: consequence of using multiply tritiated compounds, with an application to fluocinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. openmedscience.com [openmedscience.com]
- 8. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01658J [pubs.rsc.org]
- 10. Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. web.vscht.cz [web.vscht.cz]
- 14. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.ymaws.com [cdn.ymaws.com]
The Cornerstone of Precision: A Technical Guide to Internal Standards in Bioanalytical Methods
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of bioanalytical data is paramount. This in-depth technical guide provides a comprehensive overview of the principles, selection, and application of internal standards (IS) in bioanalytical methods, a critical component for robust and reproducible quantification of analytes in complex biological matrices.
The use of an internal standard is a fundamental practice in quantitative bioanalysis, designed to compensate for the inherent variability in sample preparation and analysis.[1] By introducing a known quantity of a compound that mimics the analyte of interest into all samples, including calibration standards and quality controls, researchers can significantly enhance the precision and accuracy of their results.[1][2] This guide delves into the core requirements for implementing an effective internal standard strategy, adhering to global regulatory expectations.
The Role and Rationale for Internal Standards
In bioanalytical techniques such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is a reference compound of a known and constant concentration added to all samples, standards, and quality controls.[3][4] Its primary function is to correct for variations that can occur during various stages of the analytical workflow.[5] The analyte-to-IS response ratio is used for quantification, which significantly improves the reliability of the data.[6]
Sources of analytical variability that an internal standard can compensate for include:
-
Sample Preparation: Analyte loss can occur during steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6]
-
Chromatographic Separation: Variations in injection volume and column performance can affect the analyte response.
-
Mass Spectrometric Detection: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, can lead to inaccurate quantification.[1][6]
The decision-making process for incorporating an internal standard is a critical first step in method development, as illustrated in the workflow below.
Types of Internal Standards: A Comparative Analysis
The two primary types of internal standards employed in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[1][3] The selection of the most appropriate type is a critical decision that impacts the overall performance of the bioanalytical method.
Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a form of the analyte where one or more atoms have been substituted with their heavy stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1][7] SIL internal standards are widely regarded as the "gold standard" in quantitative bioanalysis due to their high degree of chemical and physical similarity to the analyte.[1][8]
Key Advantages of SIL-IS:
-
Co-elution with the Analyte: This provides the most effective compensation for matrix effects and variability in extraction recovery.[1]
-
Identical Chemical and Physical Properties: Ensures similar behavior during sample preparation and analysis.[6]
Considerations for SIL-IS:
-
Cost and Availability: Custom synthesis can be expensive and time-consuming.[1]
-
Isotopic Purity: The SIL-IS should be free of the unlabeled analyte to prevent interference.[6]
-
Mass Difference: A mass difference of at least 3-4 Da from the analyte is recommended to avoid mass spectrometric cross-talk.[6]
Structural Analog Internal Standards
A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled.[9] The selection of a suitable analog is based on similarities in key functional groups, hydrophobicity (logD), and ionization properties (pKa).[6]
Key Advantages of Structural Analog IS:
-
Cost-Effective: Often more readily available and less expensive than SIL-IS.
-
Can Provide Adequate Correction: A well-chosen analog can effectively track the analyte through the analytical process.
Considerations for Structural Analog IS:
-
Potential for Different Behavior: Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention time, potentially resulting in differential matrix effects.
-
Thorough Validation Required: The ability of the analog to track the analyte must be rigorously demonstrated during method validation.[10]
The logical pathway for selecting an appropriate internal standard is depicted in the following diagram.
Quantitative Comparison of Internal Standard Performance
The choice of internal standard can significantly impact the accuracy and precision of a bioanalytical method. The following table summarizes representative data from a comparative study, illustrating the superior performance of a SIL-IS.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Stable Isotope-Labeled (SIL) | 10 | 2.5 | 3.1 |
| 100 | 1.8 | 2.5 | |
| 1000 | -0.5 | 1.9 | |
| Structural Analog | 10 | 8.7 | 9.5 |
| 100 | 6.2 | 7.8 | |
| 1000 | -4.3 | 6.1 | |
| No Internal Standard | 10 | 18.9 | 22.4 |
| 100 | -15.3 | 18.7 | |
| 1000 | 12.1 | 15.3 |
This data is a representative example compiled from multiple sources and is for illustrative purposes.[3]
Regulatory Framework and Expectations
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established harmonized guidelines for bioanalytical method validation, with a strong emphasis on the appropriate use of internal standards.[3][10] The ICH M10 guideline, now adopted by major regulatory agencies, provides a unified framework.[3]
Key Regulatory Requirements for Internal Standards:
| Parameter | FDA & EMA (ICH M10) Guideline |
| IS Selection | A stable isotope-labeled internal standard (SIL-IS) is strongly recommended, particularly for mass spectrometry-based methods. A structural analog may be acceptable if a SIL-IS is not available, but its ability to track the analyte must be thoroughly validated.[10] |
| IS Concentration | The concentration of the IS should be consistent across all calibration standards, quality control (QC) samples, and study samples. It should be optimized to provide a reproducible and reliable response without interfering with the analyte signal.[10] |
| IS Response Monitoring | The response of the internal standard should be monitored to detect any systemic variability that could impact data accuracy.[3] Acceptance criteria for IS response variability should be predefined.[11] |
| Interference/Crosstalk | The IS should be assessed for interference from the analyte and other matrix components. The response of interfering components at the retention time of the IS should be less than 5% of the IS response in the zero standard.[12] |
Experimental Protocols for Internal Standard Evaluation
A comprehensive evaluation of the internal standard's performance is a critical aspect of bioanalytical method validation. The following protocols outline the key experiments required to assess matrix effect, recovery, and process efficiency.
Protocol for Assessment of Matrix Effect
Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and the internal standard.[1]
Materials:
-
Blank biological matrix from at least six different sources.[3]
-
Analyte and IS stock and working solutions.
-
Reconstitution solvent.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Process blank biological matrix from each of the six sources through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte and IS at low and high QC concentrations.[3]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the biological matrix from each of the six sources before the extraction process. Process these samples through the full extraction procedure.[1]
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
Data Evaluation:
-
Calculate the Matrix Factor (MF) for the analyte and the IS:
-
MF = (Peak Response in Set B) / (Peak Response in Set A)[3]
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)[3]
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of biological matrix should be ≤15%.[1][3]
Protocol for Assessment of Recovery and Process Efficiency
Objective: To determine the extraction efficiency of the analyte and internal standard from the biological matrix and the overall process efficiency.[1]
Procedure: Use the data generated from the Matrix Effect protocol (Sets A, B, and C).
Data Evaluation:
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Response in Set C / Mean Peak Response in Set B) x 100
-
-
Calculate Process Efficiency:
-
Process Efficiency (%) = (Mean Peak Response in Set C / Mean Peak Response in Set A) x 100
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for percent recovery, it should be consistent and reproducible.[13] A thorough evaluation ensures that the chosen internal standard effectively tracks the analyte throughout the sample preparation process.
The interconnectedness of these validation experiments is crucial for a comprehensive assessment of the internal standard's performance.
Troubleshooting Internal Standard Response Variability
Significant variations in the internal standard response can compromise the accuracy of quantitative results.[6] A systematic approach is essential to identify and address the root cause of such variability.[14][15]
Common Causes of IS Response Variability and Troubleshooting Strategies:
| Category | Potential Cause | Recommended Solution |
| Sample Preparation | Inconsistent pipetting or dilution errors during IS addition.[14] | Ensure pipettes are calibrated and use a consistent, validated procedure for adding the IS.[14] |
| Incomplete mixing of the IS with the sample matrix.[14] | Vortex or mix samples thoroughly after adding the IS to ensure homogeneity.[14] | |
| Analyte/IS degradation during sample processing.[14] | Minimize the time samples spend at room temperature and consider using inhibitors or working on ice.[14] | |
| Matrix Effects | Ion suppression or enhancement due to co-eluting matrix components.[14] | Improve chromatographic separation to resolve the analyte and IS from interfering components.[14] |
| Instrument-Related Issues | Inconsistent injection volume. | Perform regular maintenance on the autosampler. |
| Fluctuations in the mass spectrometer's ion source. | Ensure the instrument is clean and properly tuned. |
Conclusion
The judicious selection and rigorous validation of an internal standard are indispensable for the generation of high-quality, reliable bioanalytical data. While stable isotope-labeled internal standards are the preferred choice for their superior ability to compensate for analytical variability, well-chosen structural analogs can also be suitable when appropriately validated.[3] By adhering to harmonized regulatory guidelines and implementing robust experimental protocols, researchers, scientists, and drug development professionals can ensure the integrity of their bioanalytical results, which is fundamental to the successful advancement of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. en.cmicgroup.com [en.cmicgroup.com]
- 12. benchchem.com [benchchem.com]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tranexamic Acid in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tranexamic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, cis-Tranexamic acid-13C2,15N, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2][3] Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed using hydrophilic interaction liquid chromatography (HILIC), providing excellent retention and peak shape for the polar nature of tranexamic acid. The method is validated over a clinically relevant concentration range and is suitable for pharmacokinetic and bioequivalence studies.[4][5][6]
1. Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and is used as an antifibrinolytic agent to control bleeding in various clinical situations, including surgery, trauma, and menorrhagia.[5][7][8] Accurate and reliable quantification of tranexamic acid in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[7][9]
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] SIL-IS, such as this compound, have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thus compensating for variations during sample preparation and analysis.[2][10] This application note details a complete protocol for the determination of tranexamic acid in human plasma using this compound as the internal standard.
2. Experimental
2.1. Materials and Reagents
-
Tranexamic Acid reference standard (Sigma-Aldrich)
-
This compound (Assumed commercially available)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water (Fisher Scientific)
-
Formic acid (Sigma-Aldrich)
-
Human plasma (BioIVT)
2.2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera XR or equivalent[11]
-
Mass Spectrometer: AB SCIEX API-4000 triple quadrupole mass spectrometer or equivalent[5]
-
Analytical Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide) is recommended for good retention of the polar tranexamic acid.[9][12]
2.3. Standard Solutions
Stock solutions of tranexamic acid and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture. The internal standard working solution was prepared at a concentration of 100 ng/mL.
3. Protocols
3.1. Sample Preparation
A protein precipitation method is employed for its simplicity and high recovery.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmjournal.ru [pharmjournal.ru]
- 12. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tranexamic Acid in Human Plasma using a Labeled Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine (B10760008) and is widely used as an antifibrinolytic agent to prevent or treat excessive blood loss in various clinical situations, including surgery, trauma, and postpartum hemorrhage.[1][2][3][4] Accurate and reliable quantification of tranexamic acid in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3] This application note details a robust and sensitive method for the determination of tranexamic acid in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a deuterium-labeled internal standard.
The use of a stable isotope-labeled internal standard, such as Tranexamic acid-D2 (TXM-D2), is the gold standard for quantitative bioanalysis using mass spectrometry.[3][4][5] It effectively compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.[6] The method described herein involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid and selective UPLC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Tranexamic acid (TXA) reference standard
-
Methanol (B129727) (HPLC or LC-MS grade)[1]
-
Ammonium (B1175870) formate[1][3]
-
Formic acid[1]
-
Water (deionized or Milli-Q)
-
Human plasma (obtained from a certified vendor)[1]
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X-C or equivalent)[1]
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[3]
-
Analytical column (e.g., Zorbax Eclipse C18, 150 x 4.6 mm, 5 µm)[3]
Preparation of Solutions
-
TXA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tranexamic acid reference standard in methanol.
-
TXD2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tranexamic acid-D2 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the TXA stock solution with a methanol/water mixture to create calibration curve (CC) standards and quality control (QC) samples at various concentration levels.
-
IS Working Solution (e.g., 2500 ng/mL): Dilute the IS stock solution with the appropriate solvent.[1]
-
Mobile Phase A: 8 mM ammonium formate (B1220265) buffer with 0.1% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Into labeled polypropylene (B1209903) tubes, add 50 µL of the IS working solution (~2500 ng/mL).[1]
-
Add 100 µL of plasma sample (blank, CC, QC, or unknown) to the respective tubes and vortex.[1]
-
Add 500 µL of 20% formic acid in water to each tube and vortex.[1]
-
Condition the SPE cartridge (e.g., Strata-X-C 33 µm, 30 mg/mL) with 0.500 mL of methanol followed by 0.500 mL of 2% formic acid in water.[1]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 3. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Quantitative Analysis of Tranexamic Acid in Human Urine using a Stable Isotope Labeled Internal Standard by LC-MS/MS
Affiliation: Google Research
Abstract
This application note details a robust and sensitive method for the quantitative analysis of tranexamic acid (TXA) in human urine samples. The methodology employs a simple sample preparation procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, cis-Tranexamic acid-13C2,15N, is utilized. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving tranexamic acid.
Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent by reversibly blocking lysine binding sites on plasminogen molecules.[1] It is widely used to prevent or treat excessive blood loss in various clinical situations, including surgery, trauma, and menorrhagia. Monitoring the urinary excretion of tranexamic acid is crucial for understanding its pharmacokinetics, as renal excretion is its primary elimination route.[2] The development of reliable analytical methods for TXA quantification in biological matrices is therefore essential.[2][3] This note describes a validated LC-MS/MS method for the determination of tranexamic acid in urine, which is noted for its high sensitivity and specificity, often eliminating the need for complex derivatization procedures that can introduce variability.[3] The use of a stable isotope-labeled internal standard, such as this compound, enhances the robustness of the LC-MS/MS method.[3]
Experimental Workflow
References
Application Notes and Protocols for Pharmacokinetic Studies of cis-Tranexamic acid-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting pharmacokinetic (PK) studies utilizing the stable isotope-labeled compound, cis-Tranexamic acid-13C2,15N. The use of stable isotopes offers significant advantages in drug development, including enhanced safety over radioactive isotopes and the ability to conduct highly precise pharmacokinetic measurements.[1][2] This document outlines the experimental design, bioanalytical methodology, and data analysis for a typical pharmacokinetic study.
Introduction
Tranexamic acid (TXA) is an antifibrinolytic agent used to control bleeding by inhibiting the breakdown of fibrin (B1330869) clots.[3] Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of drugs like tranexamic acid.[] The use of a stable isotope-labeled version, such as this compound, allows for the differentiation of the administered drug from any endogenous counterparts and is a powerful tool in clinical pharmacology.[5] This protocol focuses on the quantitative analysis of this compound in biological matrices, typically human plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[6][7]
Experimental Design
A typical pharmacokinetic study involving this compound would follow a structured design to ensure the collection of high-quality data.
Study Population
A cohort of healthy volunteers is typically recruited. The number of subjects is determined by statistical power calculations to achieve the study objectives.
Dosing Regimen
A single, clinically relevant dose of this compound is administered. The route of administration (e.g., intravenous, intramuscular, or oral) will depend on the specific research question.[8][9]
Sample Collection
Blood samples are collected at predetermined time points post-dose to capture the full pharmacokinetic profile. A typical sampling schedule might be: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Bioanalytical Protocol
The accurate quantification of this compound in biological samples is critical. The following LC-MS/MS method is adapted from established methods for tranexamic acid analysis.[10]
Materials and Reagents
-
This compound (Reference Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
A protein precipitation method is commonly used for sample cleanup.[11]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Tranexamic acid-D2).
-
Add 400 µL of ice-cold acetonitrile or methanol containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
For enhanced sample cleanup, phospholipid removal plates can be utilized prior to LC-MS/MS analysis.[12]
LC-MS/MS Instrumentation and Conditions
The following table summarizes the typical instrument conditions for the analysis.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., Zorbax Eclipse C18, 150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 8 mM Ammonium formate with 0.1% formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Isocratic or gradient elution depending on the specific method |
| Flow Rate | 0.8 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 161.2 > 125.0[10] |
| MRM Transition (Tranexamic acid-D2 - ISTD) | To be determined based on the specific deuterated standard used |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and ISTD |
| Matrix Effect | CV of the ISTD-normalized matrix factor ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and processing conditions |
Data Presentation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The key parameters are summarized in the following table.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow of the pharmacokinetic study.
Caption: Workflow of a pharmacokinetic study using this compound.
Bioanalytical Sample Processing Logic
This diagram details the logical steps involved in processing a plasma sample for analysis.
Caption: Logical flow of plasma sample preparation for LC-MS/MS analysis.
References
- 1. metsol.com [metsol.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of tranexamic acid after intravenous, intramuscular, and oral routes: a prospective, randomised, crossover trial in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pharmjournal.ru [pharmjournal.ru]
- 12. researchgate.net [researchgate.net]
Application Note: Bioequivalence Assessment of Tranexamic Acid Formulations Using a Validated LC-MS/MS Method with an Isotopic Internal Standard
Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) that functions as an antifibrinolytic agent.[1][2] It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for fibrin (B1330869) degradation. This mechanism helps to stabilize fibrin clots and reduce bleeding. Tranexamic acid is indicated for treating heavy menstrual bleeding and for short-term prevention of bleeding in patients with hemophilia.[1][3]
The development of generic formulations of tranexamic acid requires the demonstration of bioequivalence to a reference listed drug (RLD). Bioequivalence studies are essential to ensure that the generic product is therapeutically equivalent to the innovator product, exhibiting a comparable rate and extent of absorption.[4][5] According to the U.S. Food and Drug Administration (FDA), bioequivalence for oral tranexamic acid formulations should be established through in vivo studies in healthy subjects under both fasting and fed conditions.[6]
A robust and reliable bioanalytical method is the cornerstone of any bioequivalence study. The use of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological matrices due to its high sensitivity and selectivity.[2][7] Incorporating a stable isotope-labeled internal standard, such as Tranexamic Acid-D2, is critical for achieving the highest level of accuracy and precision. The isotopic standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby compensating for variations during sample preparation and analysis.[8][9]
This document provides detailed protocols for a bioequivalence study of tranexamic acid tablets and the corresponding LC-MS/MS bioanalytical method validation.
Pharmacokinetic Parameters of Tranexamic Acid
Understanding the pharmacokinetic profile of tranexamic acid is crucial for designing a bioequivalence study. The following table summarizes key parameters from published literature.
| Parameter | Value | Reference |
| Bioavailability (Oral) | Approximately 34-45% | [1][10] |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 - 3.0 hours | [1][11][12] |
| Peak Plasma Concentration (Cmax) after 1g dose | ~10.0 - 10.4 µg/mL | [11][12] |
| Area Under the Curve (AUC) | Varies with dose and study duration | [11][12] |
| Elimination Half-Life (t½) | Approximately 2 - 11 hours (route dependent) | [1][10] |
| Metabolism | Minimal (~5% of the dose) | [1] |
| Excretion | >95% excreted unchanged in urine via glomerular filtration | [1][10] |
Experimental Protocols
Bioequivalence Study Protocol: A Single-Dose, Crossover Study
This protocol is based on FDA recommendations for establishing the bioequivalence of 650 mg tranexamic acid tablets.[6]
Study Design:
-
Type: Single-dose, two-period, two-sequence, crossover design.[6][12]
-
Conditions: Two separate studies are required: one under fasting conditions and one under fed conditions.[6]
-
Subjects: Healthy, non-pregnant female volunteers.
-
Washout Period: A minimum of 7 days between dosing periods.
-
Dose: A single oral dose of the test product or the reference product (e.g., 650 mg tablet).[6]
Blood Sampling:
-
Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sampling is performed pre-dose (0 hours) and at multiple time points post-dose, for instance: 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, and 24 hours after administration.[11][13]
-
Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
Pharmacokinetic Analysis:
-
The primary pharmacokinetic parameters are Cmax, AUC0-t (Area Under the Curve from time zero to the last measurable concentration), and AUC0-∞ (Area Under the Curve extrapolated to infinity).
-
These parameters are calculated from the plasma concentration-time profiles for both the test and reference products.
Statistical Analysis (Bioequivalence Acceptance Criteria):
-
The 90% confidence intervals for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[12][14]
Analytical Protocol: Quantification of Tranexamic Acid in Human Plasma by LC-MS/MS
This protocol describes a method for the determination of tranexamic acid in human plasma using an isotopic internal standard (IS), Tranexamic Acid-D2.
Sample Preparation (Protein Precipitation):
-
Label polypropylene (B1209903) tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 50 µL of the internal standard working solution (e.g., 2500 ng/mL Tranexamic Acid-D2 in methanol) to all tubes except for the blank.[8]
-
Vortex briefly.
-
Add 500 µL of acetonitrile (B52724) containing 0.5% formic acid to precipitate plasma proteins.[8][15]
-
Vortex vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters:
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | HILIC or C18 column (e.g., UPLC BEH Amide or Synergi C18)[8][15] |
| Mobile Phase | Acetonitrile and 100mM Ammonium Formate (pH 3.5) in a ratio of 60:40 (v/v)[8] |
| Flow Rate | 0.300 mL/min[8] |
| Injection Volume | 5 µL[8] |
| Column Temperature | 40°C[8] |
| Autosampler Temp | 5°C[8] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Tranexamic Acid) | m/z 158.0 → [Product Ion] (e.g., m/z 144.0)[15] |
| MRM Transition (IS: TXA-D2) | m/z 160.0 → [Product Ion] |
Bioanalytical Method Validation Protocol
The analytical method must be validated according to regulatory guidelines to ensure its reliability.
Validation Parameters:
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.
-
Linearity: A calibration curve is prepared by spiking blank plasma with known concentrations of tranexamic acid. The curve should have a correlation coefficient (r²) of >0.99. A typical range is 150 ng/mL to 15,000 ng/mL.[8][16]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ).[15]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analyte and IS from the plasma matrix.
-
Matrix Effect: Evaluates the suppression or enhancement of ionization by endogenous plasma components.
-
Stability: Assessed under various conditions: freeze-thaw cycles, short-term storage at room temperature, long-term storage at -20°C, and post-preparative stability in the autosampler.[15]
Data Presentation: Summary of Results
The following tables represent example data for a hypothetical bioequivalence study.
Table 1: Pharmacokinetic Parameters for Test vs. Reference Formulations (N=30)
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (µg/mL) | 10.41 ± 2.78 | 10.04 ± 3.05 | 103.42% (92.33 - 115.84%)[12] |
| AUC0-t (µg*h/mL) | 57.25 ± 14.22 | 55.97 ± 13.46 | 101.37% (91.56 - 112.23%)[12] |
| Tmax (h, Median) | 2.50 | 3.00 | N/A |
Data adapted from a public assessment report for illustrative purposes.[12]
Table 2: Summary of Bioanalytical Method Validation
| Parameter | Result |
| Linearity Range | 150 - 15,004 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.997[15] |
| Intra-day Precision (%RSD) | ≤ 4.5%[15] |
| Inter-day Precision (%RSD) | ≤ 11.5%[15] |
| Accuracy (% of Nominal) | 96.4 - 105.7%[15] |
| Mean Recovery | > 91%[15] |
| Matrix Effect | No significant effect observed |
| Stability | Stable after 3 freeze-thaw cycles and 24h at room temperature[15] |
Mechanism of Action Visualization
References
- 1. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. FDA approves generic drug for hemophilia | MDedge [mdedge.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and bioavailability of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma Concentrations of Tranexamic Acid in Postpartum Women After Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docetp.mpa.se [docetp.mpa.se]
- 13. researchgate.net [researchgate.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
Application Notes and Protocols for Tranexamic Acid Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of whole blood for the quantitative analysis of tranexamic acid (TXA). The following methods are highlighted, offering a range of techniques from routine high-throughput screening to more advanced applications.
Introduction
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent.[1][2][3] It is utilized in clinical settings to prevent or treat excessive blood loss during surgical procedures, trauma, and in various medical conditions like heavy menstrual bleeding and hemophilia.[2][3] Accurate quantification of TXA in whole blood is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to ensure optimal dosing and patient safety.
This guide details validated sample preparation techniques for the analysis of tranexamic acid in human whole blood, primarily focusing on subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. For tranexamic acid, a hydrophilic compound, methods that efficiently remove proteins and minimize matrix effects are essential for accurate and precise quantification.[4][5]
Protein Precipitation (PPT)
Protein precipitation is a straightforward, rapid, and widely used method for the extraction of tranexamic acid from whole blood. It involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then removed by centrifugation.
Quantitative Data Summary
The following table summarizes the performance of a protein precipitation method for tranexamic acid analysis in human whole blood using LC-MS/MS.
| Parameter | Tranexamic Acid | Internal Standard (4-aminocyclohexanecarboxylic acid) |
| Extraction Recovery | ||
| Low QC (0.3 mg/L) | 90.9% | Not Reported |
| High QC (750.0 mg/L) | 100.7% | Not Reported |
| Matrix Effect | ||
| Low QC (0.3 mg/L) | 19.2% | 21.5% |
| High QC (750.0 mg/L) | 38.7% | 36.9% |
| IS-Normalized Matrix Effect | ||
| Low QC (0.3 mg/L) | 89.1% | Not Applicable |
| High QC (750.0 mg/L) | 104.5% | Not Applicable |
Data sourced from Lamy et al., 2020.[4]
Experimental Protocol: Protein Precipitation
This protocol is adapted from the validated method described by Lamy et al. (2020).[4]
Materials and Reagents:
-
Whole blood samples
-
Tranexamic acid analytical standard
-
Internal Standard (IS): 4-aminocyclohexanecarboxylic acid
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 17,000 x g
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette 10 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 5 µL of the internal standard solution (e.g., 200.0 mg/L 4-aminocyclohexanecarboxylic acid in methanol).
-
Protein Precipitation: Add 150 µL of methanol to the tube.
-
Mixing: Vortex the sample thoroughly to ensure complete mixing and protein precipitation.
-
Shaking: Place the samples on a shaker for 20 minutes.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Protein Precipitation
Caption: Workflow for tranexamic acid extraction from whole blood using protein precipitation.
Volumetric Absorptive Microsampling (VAMS)
VAMS is a modern microsampling technique that allows for the collection of a precise volume of blood, which is then dried and extracted. This method offers advantages in terms of ease of sample collection, storage, and transport.
Experimental Protocol: VAMS Extraction
This protocol is based on the work of Lamy et al. (2020) for the extraction of tranexamic acid from VAMS devices.[4]
Materials and Reagents:
-
VAMS devices with collected whole blood samples
-
Internal Standard (IS): 4-aminocyclohexanecarboxylic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Orbital shaker
-
Centrifuge capable of 17,000 x g
-
Autosampler vials
Procedure:
-
Sample Placement: Place the tip of the VAMS device into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 5 µL of the internal standard solution.
-
Extraction Solvent Addition: Add 150 µL of a water/methanol (20/80, v/v) mixture.
-
Vortexing: Vortex the sample.
-
Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes.
-
Shaking: Shake the sample on an orbital shaker for 6 hours at 300 rpm and 37°C.
-
Centrifugation: Centrifuge the sample at 17,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer 50 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: VAMS Extraction
Caption: Extraction workflow for tranexamic acid from Volumetric Absorptive Microsampling (VAMS) devices.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that utilizes a coated fiber to isolate analytes from a sample matrix. While less common for routine analysis, it offers high efficiency and can be automated. Studies have demonstrated its successful application for tranexamic acid in plasma, suggesting its potential for whole blood analysis.[6][7]
Conceptual Workflow: SPME
Direct immersion SPME with a biocompatible fiber could be employed for whole blood analysis. The fiber would be exposed to the sample, allowing for the adsorption of tranexamic acid. Subsequently, the analyte would be desorbed from the fiber, typically using a solvent or by thermal desorption, prior to injection into the analytical instrument.
Quantitative Data Summary (from Plasma Studies)
| Parameter | Performance |
| Absolute Recovery (PPP) | 64.9 - 78.2% |
| Precision (RSD) | < 10% |
| Accuracy (Bias) | < 7% |
Note: This data is for plasma protein precipitation (PPP) and is provided for comparison as presented in a study evaluating SPME.[6]
Logical Relationship Diagram: SPME
Caption: Conceptual workflow for Solid-Phase Microextraction (SPME) of tranexamic acid.
Concluding Remarks
The protein precipitation method stands out as a robust, simple, and rapid technique for the routine analysis of tranexamic acid in whole blood. For applications requiring remote sampling or very small sample volumes, VAMS presents an excellent alternative. While SPME is a more advanced technique, it offers the potential for automation and high-throughput analysis. The choice of method should be guided by the specific requirements of the study, balancing the need for speed, sensitivity, and resource availability. All methods require validation according to regulatory guidelines to ensure reliable and accurate results.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranexamic acid for treatment and prophylaxis of bleeding and hyperfibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of a novel technique, solid phase microextraction, to measure tranexamic acid in patients undergoing cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of cis-Tranexamic acid-13C2,15N in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), into a drug molecule allows for its differentiation from the endogenous and unlabeled counterparts by mass spectrometry. cis-Tranexamic acid-13C2,15N is a stable isotope-labeled version of tranexamic acid, a synthetic analog of the amino acid lysine (B10760008) used to treat or prevent excessive blood loss. Its primary application in drug metabolism studies is as an internal standard for the accurate and precise quantification of unlabeled tranexamic acid in biological matrices. This document provides detailed application notes and protocols for the use of this compound in such studies.
Application Notes
The principal application of this compound is as an internal standard (IS) in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of tranexamic acid in biological samples like plasma and serum.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps.[3]
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: It co-elutes with the unlabeled tranexamic acid, experiencing similar matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.
-
Correction for Sample Variability: It accounts for variations in sample extraction, handling, and injection volume.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard contributes to the overall ruggedness and reliability of the bioanalytical method.
Given that tranexamic acid undergoes very limited metabolism in the body (less than 5%), with about 95% of the administered dose excreted unchanged in the urine, the application of this compound is primarily focused on pharmacokinetic studies rather than metabolite identification.[4][5]
Experimental Protocols
Protocol 1: Quantification of Tranexamic Acid in Human Plasma using LC-MS/MS
This protocol describes a typical method for the quantitative analysis of tranexamic acid in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Tranexamic acid (analyte)
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve tranexamic acid in a suitable solvent (e.g., methanol (B129727) or water).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 2500 ng/mL).[4]
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown study sample) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube and vortex briefly.[4]
-
Add 500 µL of acetonitrile (or acetonitrile with 0.1% formic acid) to precipitate plasma proteins.[6][7]
-
Vortex the tubes for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., Zorbax Eclipse C18, 150 × 4.6 mm, 5 µm) or a HILIC column can be used.[6]
-
Mobile Phase A: 8-mM ammonium formate buffer with 0.1% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: Isocratic elution with a mixture of mobile phases A and B (e.g., 38:62 v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tranexamic Acid: m/z 158.1 → 95.1 (quantifier) and/or 158.1 → 122.7.[8][9]
-
This compound: The specific transition will depend on the exact mass of the labeled compound. For a C6¹³C₂H₁₅¹⁵NO₂ with a molecular weight of 160.19, the precursor ion would be m/z 161.2. The product ion would be determined during method development, but would be expected to be shifted by the mass of the incorporated isotopes.
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.[6]
-
Quantify the concentration of tranexamic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for tranexamic acid using a stable isotope-labeled internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 75 - 15,000 ng/mL[6] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x²[6] |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 75 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 200 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 7500 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 12000 | < 15% | ± 15% | < 15% | ± 15% |
| LLOQ: Lower Limit of Quantification |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Low QC | ~76%[4] | ~78%[4] | < 15% |
| High QC | ~76%[4] | ~78%[4] | < 15% |
Mandatory Visualization
Caption: Bioanalytical workflow for tranexamic acid quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Analytical methods for quantification of tranexamic acid in biological fluids: A review [ouci.dntb.gov.ua]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. thebloodtrials.org [thebloodtrials.org]
- 6. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
Application Notes and Protocols for Therapeutic Drug Monitoring of Tranexamic Acid Using cis-Tranexamic acid-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent. It is critically employed in clinical settings to reduce or prevent hemorrhage by inhibiting the breakdown of fibrin (B1330869) clots. Therapeutic drug monitoring (TDM) of tranexamic acid is essential to optimize dosing, ensure efficacy, and minimize potential thrombotic risks, particularly in patients undergoing major surgery or those with renal impairment. The use of a stable isotope-labeled internal standard, such as cis-Tranexamic acid-13C2,15N, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]
This document provides detailed application notes and protocols for the therapeutic drug monitoring of tranexamic acid in human plasma using this compound as an internal standard.
Mechanism of Action
Tranexamic acid exerts its antifibrinolytic effect by competitively blocking the lysine-binding sites on plasminogen.[2][3][4] This action prevents the binding of plasminogen to fibrin, thereby inhibiting its conversion to plasmin, the primary enzyme responsible for fibrin clot degradation.[2][3] The stabilization of fibrin clots helps to control bleeding.[2]
Experimental Protocols
A highly sensitive and specific method for the quantification of tranexamic acid in human plasma is achieved using LC-MS/MS with this compound as the internal standard. The following protocol is a synthesis of validated methods.[5][6][7][8]
Materials and Reagents
-
Tranexamic Acid analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X-C) (Optional, for higher cleanup)[7]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Synergi C18, 100 x 3.0 mm, 2.5 µm or UPLC BEH amide column)[7][9]
Stock and Working Solutions Preparation
-
Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve tranexamic acid in methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tranexamic acid stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare calibration standards.
-
Internal Standard Working Solution (e.g., 2500 ng/mL): Dilute the IS stock solution with a suitable solvent to the desired concentration.[7]
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 50 µL of the IS working solution to each tube (except for the blank).[7]
-
Pipette 100 µL of plasma (blank, standard-spiked, QC, or unknown) into the corresponding tubes and vortex.[7]
-
Add 500 µL of acetonitrile (or acetonitrile with 0.5% v/v formic acid) to each tube to precipitate proteins.[5]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase.[7]
-
Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that may require optimization for specific instrumentation.
| Parameter | Recommended Conditions |
| LC Column | Synergi C18 (100 x 3.0 mm, 2.5 µm) or equivalent |
| Mobile Phase | A: 100 mM Ammonium Formate (pH 3.5) B: Acetonitrile[7][8] |
| Gradient | Isocratic: 40% A : 60% B[7][8] |
| Flow Rate | 0.300 mL/min[7][8] |
| Injection Volume | 5 µL[7][8] |
| Column Temperature | 40°C[7] |
| Autosampler Temp | 5°C[7] |
| Ionization Mode | ESI Positive |
| MS/MS Transitions | Tranexamic Acid: m/z 158.1 → 95.1 this compound: m/z 161.1 → 98.1 (example, confirm with standard) |
| Run Time | ~3-5 minutes |
Experimental Workflow Diagram
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
Application Notes and Protocols for High-Throughput Screening Assays with cis-Tranexamic acid-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) that functions as a potent antifibrinolytic agent.[1] Its primary mechanism of action is the reversible blockade of lysine binding sites on plasminogen, which inhibits the conversion of plasminogen to plasmin.[1][2][3] This action effectively prevents the degradation of fibrin (B1330869) clots, making tranexamic acid a valuable therapeutic agent in conditions characterized by excessive bleeding.[2] This document provides detailed application notes and protocols for the use of cis-Tranexamic acid-13C2,15N in high-throughput screening (HTS) assays to identify and characterize inhibitors of the fibrinolytic pathway.
This compound is a stable isotope-labeled version of tranexamic acid. This labeling allows it to be used as an internal standard or tracer in quantitative mass spectrometry-based assays, providing high accuracy and precision in the measurement of enzyme kinetics and inhibition.[4] The protocols outlined below are designed for researchers in drug discovery and development who are focused on identifying novel modulators of fibrinolysis.
Data Presentation
The following tables summarize quantitative data for tranexamic acid in various assays, providing a reference for expected values when developing and validating HTS assays.
Table 1: Inhibitory Potency of Tranexamic Acid in Plasminogen Activation and Fibrinolysis Assays
| Assay Type | System | Activator | Measured Parameter | IC50 (mg/L) | IC50 (µM) | Reference |
| Clot Lysis | Plasma | tPA | Turbidity | 3.79 ± 0.17 | ~24.1 | [5] |
| Fibrin Plate | Human Plasma | Plasma Activator | Fibrinolysis | 0.16 (50% inhibition) | ~1.0 | [5] |
| Plasminogen Activation | Purified Components | tPA | Plasmin Generation | ~10-15 | ~63.7 - 95.5 | [5][6] |
| Clot Lysis | Fibrin Clots | Plasmin | Clot Lysis Rate | 8 - 15 | ~51 - 95.5 | [5] |
| Enzyme Inhibition | Purified uPA | - | uPA Activity | 3.63 ± 0.16 mM | 3630 ± 160 | [1] |
| Enzyme Inhibition | Purified Plasma Kallikrein | - | Kallikrein Activity | 67.53 ± 2.69 mM | 67530 ± 2690 | [1] |
| Enzyme Inhibition | Purified Plasmin | - | Plasmin Activity | 86.79 ± 2.30 mM | 86790 ± 2300 | [1] |
Table 2: Tranexamic Acid Concentrations for Substantial Inhibition of Fibrinolysis
| Level of Inhibition | Concentration (mg/L) | Concentration (µM) | Reference |
| Partial Inhibition | 5 - 10 | ~31.8 - 63.7 | [5] |
| Substantial Inhibition | 10 - 15 | ~63.7 - 95.5 | [5] |
| Near Complete Inhibition | >15 | >95.5 | [5] |
Signaling Pathway
The following diagram illustrates the key components and interactions of the fibrinolytic pathway, the target of tranexamic acid.
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Plasminogen Activation using LC-MS/MS
This protocol describes a high-throughput method to screen for inhibitors of tissue plasminogen activator (t-PA) mediated plasminogen activation. The assay directly measures the formation of a specific peptide product resulting from plasmin cleavage of a synthetic substrate. This compound is used as an internal standard for accurate quantification.
Materials and Reagents:
-
Human Glu-Plasminogen (final concentration: 1 µM)
-
Human tissue Plasminogen Activator (t-PA) (final concentration: 10 nM)
-
Fluorogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-AMC) (final concentration: 100 µM)
-
Test compounds (e.g., small molecule library)
-
This compound (Internal Standard)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4
-
96-well or 384-well microplates
-
LC-MS/MS system
Experimental Workflow Diagram:
Procedure:
-
Compound Plating: Dispense 1 µL of each test compound (typically at 10 mM in DMSO) into the wells of a 384-well microplate. For control wells, add 1 µL of DMSO.
-
Internal Standard Addition: Add 5 µL of this compound solution in assay buffer to each well. The final concentration should be optimized based on the sensitivity of the mass spectrometer.
-
Reagent Addition: Prepare a master mix containing plasminogen and the plasmin substrate in assay buffer. Add 20 µL of this master mix to each well.
-
Reaction Initiation: Prepare a solution of t-PA in assay buffer. Add 5 µL of the t-PA solution to each well to initiate the enzymatic reaction. The final volume in each well will be 31 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding 10 µL of a quenching solution (e.g., 1% formic acid in acetonitrile). This will precipitate the proteins and stop the enzymatic activity.
-
Sample Preparation for LC-MS/MS: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the samples onto an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect and quantify the specific peptide product from the substrate cleavage and the this compound internal standard.
-
Data Analysis: Calculate the ratio of the peak area of the product to the peak area of the internal standard. Determine the percent inhibition for each test compound relative to the DMSO controls.
Protocol 2: Dose-Response Analysis of Hit Compounds
This protocol is for determining the potency (IC50) of compounds identified as "hits" in the primary screen.
Materials and Reagents:
-
Same as Protocol 1
-
Hit compounds identified from the primary screen
Procedure:
-
Serial Dilution: Prepare a series of dilutions for each hit compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Assay Performance: Perform the plasminogen activation assay as described in Protocol 1, using the different concentrations of the hit compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Logical Relationship Diagram
The following diagram illustrates the logical flow for identifying and validating inhibitors of plasminogen activation.
Conclusion
The use of this compound in mass spectrometry-based HTS assays provides a robust and reliable method for the discovery and characterization of novel inhibitors of the fibrinolytic pathway. The detailed protocols and supporting information provided in these application notes are intended to guide researchers in establishing these powerful screening platforms in their own laboratories. The quantitative data and pathway diagrams offer a solid foundation for assay development, data interpretation, and furthering our understanding of fibrinolysis modulation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
Method Validation for Tranexamic Acid Quantification in Pediatric Plasma using UPLC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tranexamic acid (TXA) is a synthetic lysine (B10760008) analog that acts as an antifibrinolytic agent by reversibly binding to plasminogen and preventing its conversion to plasmin. This inhibition of fibrinolysis helps to stabilize blood clots and reduce bleeding. TXA is increasingly used in pediatric surgery to minimize blood loss and the need for transfusions.[1][2] Accurate quantification of TXA in pediatric plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization in this vulnerable population.[3]
This document provides a detailed protocol for the validation of an analytical method for the quantification of tranexamic acid in pediatric plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is sensitive, specific, and has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4]
Experimental Workflow
The overall workflow for the method validation is depicted in the diagram below.
References
Troubleshooting & Optimization
Overcoming matrix effects in tranexamic acid LC-MS/MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of tranexamic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect tranexamic acid analysis?
A1: Matrix effects in LC-MS/MS analysis are the alteration of ionization efficiency for a target analyte, such as tranexamic acid, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2] For polar molecules like tranexamic acid, matrix components like phospholipids (B1166683) are a primary cause of these interferences.[3][4][5]
Q2: I am observing poor sensitivity and inconsistent results for my tranexamic acid assay. Could this be due to matrix effects?
A2: Yes, poor sensitivity, inconsistent peak areas, and high variability between samples are classic symptoms of matrix effects.[6] Phospholipids, which are abundant in biological matrices, are notorious for causing ion suppression and can build up on your LC column and MS source, leading to a decline in signal intensity over a series of injections.[3][4][5]
Q3: How can I assess the extent of matrix effects in my tranexamic acid method?
A3: The presence and magnitude of matrix effects should be evaluated during method validation, as recommended by regulatory bodies like the FDA.[2][7] A common method is the post-extraction spike approach. This involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[1][8]
Q4: What is the best internal standard (IS) to use for tranexamic acid analysis to compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of tranexamic acid, such as Tranexamic acid-d2.[6][9][10] A SIL-IS is chemically identical to the analyte and will have a very similar chromatographic retention time and ionization efficiency.[11] This allows it to co-elute with the analyte and experience the same degree of matrix effects, providing effective normalization and improving data accuracy.[10][11] If a SIL-IS is not available, a structural analog that is close in chemical properties and retention time can be used, though it may not compensate for matrix effects as effectively.[10]
Troubleshooting Guide
Issue 1: Low signal intensity and ion suppression.
This is a common problem in the analysis of tranexamic acid from biological fluids, often caused by co-eluting phospholipids.[3][4][5]
Troubleshooting Steps:
-
Optimize Sample Preparation: Simple protein precipitation (PPT) with acetonitrile (B52724) or methanol (B129727) is often insufficient for removing all interfering phospholipids.[5][12] Consider more rigorous sample clean-up techniques.
-
Incorporate Phospholipid Removal: Utilize specialized phospholipid removal plates or cartridges.[3][4][13] These products are designed to selectively remove phospholipids from the sample extract, leading to a cleaner sample and reduced ion suppression.[3][13]
-
Employ Solid-Phase Extraction (SPE): SPE can provide a more thorough clean-up than PPT by selectively isolating tranexamic acid while removing a broader range of interferences.[12] A solid-phase microextraction (SPME) method has also been shown to be effective for tranexamic acid analysis with no observed matrix effect.[14][15]
-
Chromatographic Separation: Adjust your chromatographic conditions to separate tranexamic acid from the regions where phospholipids typically elute. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for polar compounds like tranexamic acid.[16]
-
Sample Dilution: If the tranexamic acid concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components injected into the LC-MS/MS system, thereby mitigating ion suppression.[6][17]
Issue 2: Poor reproducibility and high variability in peak areas.
This can be a result of inconsistent matrix effects between different sample lots or inadequate compensation by the internal standard.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the gold standard for correcting variability caused by matrix effects.[6][10] Tranexamic acid-d2 is a suitable SIL-IS for this analysis.[9]
-
Evaluate Different Matrix Lots: During method development, assess the matrix effect in at least six different lots of blank matrix to ensure the method is robust and not susceptible to lot-to-lot variability.[8]
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and reproducible. Inconsistent extraction recovery can contribute to variability.
-
Check for Carryover: High concentrations of tranexamic acid can sometimes lead to carryover in subsequent injections, causing variability. Ensure an adequate wash step is included in your LC method.
Experimental Protocols & Data
Protocol 1: Sample Preparation using Protein Precipitation followed by Phospholipid Removal
This protocol is designed to provide a cleaner sample than protein precipitation alone, significantly reducing matrix effects.[16]
Materials:
-
Human plasma sample
-
Tranexamic acid-d2 internal standard (IS) working solution
-
Acetonitrile (ACN)
-
Phospholipid removal 96-well plate
-
Collection plate
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the IS working solution.
-
Add 300 µL of ACN to precipitate the proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Place the phospholipid removal plate on top of a clean collection plate.
-
Transfer the supernatant from the centrifuged sample to the wells of the phospholipid removal plate.
-
Apply a vacuum or positive pressure to pass the supernatant through the plate into the collection plate.
-
The eluate in the collection plate is ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a high degree of sample clean-up and is effective for removing a wide range of matrix interferences.[9]
Materials:
-
Human plasma sample
-
Tranexamic acid-d2 internal standard (IS) working solution
-
2% Formic acid in water
-
Methanol
-
SPE cartridge (e.g., Strata-X-C)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample, add 50 µL of the IS working solution and vortex.
-
Add 500 µL of 2% formic acid in water and vortex.
-
Condition the SPE cartridge with 0.5 mL of methanol, followed by 0.5 mL of 2% formic acid in water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate wash solution to remove interferences.
-
Elute the tranexamic acid and IS from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Data Summary: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a significant impact on the recovery and observed matrix effects. The following table summarizes typical performance data for different techniques.
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect Variation (%CV) | Reference |
| Protein Precipitation (PPT) | 65-78 | - | Can be significant | [18] |
| Solid-Phase Extraction (SPE) | 76 | 79 | Low | [9] |
| PPT with Phospholipid Removal | 88-97 | - | < 6.7 | [16] |
| Solid-Phase Microextraction (SPME) | ~0.2 | - | Not Observed | [14] |
Note: Recovery and matrix effect values can vary depending on the specific method parameters and the biological matrix used.
Visual Guides
Caption: A typical sample preparation workflow for tranexamic acid analysis.
Caption: A logical approach to troubleshooting ion suppression issues.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 13. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 14. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of a novel technique, solid phase microextraction, to measure tranexamic acid in patients undergoing cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression with cis-Tranexamic acid-13C2,15N
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of cis-Tranexamic acid-13C2,15N as an internal standard to minimize ion suppression in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of LC-MS/MS analysis?
A1: Ion suppression is a matrix effect phenomenon where the ionization efficiency of a target analyte (e.g., Tranexamic Acid) is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This occurs within the mass spectrometer's ion source, where competition for ionization between the analyte and matrix components leads to a decreased signal intensity for the analyte.[2] This can negatively affect the sensitivity, precision, and accuracy of the analytical method.[1]
Q2: Why is minimizing ion suppression critical for quantifying Tranexamic Acid in biological samples?
A2: Biological samples such as plasma, serum, or urine are complex matrices containing high concentrations of endogenous substances like salts, proteins, and metabolites.[4] When analyzing Tranexamic Acid, these matrix components can co-elute and suppress its signal, leading to underestimation of its true concentration, poor reproducibility, and a higher limit of quantification.[1][5] Accurate quantification is essential for pharmacokinetic, bioequivalence, and clinical studies, making the mitigation of ion suppression a critical step in method development.[6]
Q3: What is the role of an internal standard (IS) in addressing ion suppression?
A3: An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample.[1] Its purpose is to normalize the response of the analyte, compensating for variations during sample preparation, injection, and ionization.[1] To effectively compensate for ion suppression, the IS must have ionization properties and chromatographic behavior that are very similar to the analyte, ensuring it is exposed to the same matrix effects.[1]
Q4: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the gold standard?
A4: Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[7] This means a SIL-IS like this compound will have the same extraction efficiency, chromatographic retention time, and be affected by ion suppression to the same degree as the native Tranexamic Acid.[1] By measuring the ratio of the analyte signal to the IS signal, accurate and precise quantification can be achieved even when ion suppression occurs.
Q5: What are the advantages of using a ¹³C,¹⁵N-labeled internal standard over a deuterium (B1214612) (²H)-labeled one (e.g., Tranexamic Acid-D2)?
A5: The physicochemical differences between isotopes like ¹³C or ¹⁵N and their lighter counterparts are smaller than the difference between deuterium (²H) and protium (B1232500) (¹H).[7][8] This can lead to a slight chromatographic separation between a deuterated standard and the analyte, especially in high-resolution UPLC systems.[7][8] If the analyte and the deuterated IS do not co-elute perfectly, they may be affected by different matrix components and experience different degrees of ion suppression, which compromises accuracy. Because this compound is more likely to co-elute perfectly with Tranexamic Acid, it provides a more reliable correction for ion suppression.[7][8]
Troubleshooting Guide
Problem: I am observing a low or inconsistent signal for Tranexamic Acid, even at higher concentrations.
-
Possible Cause: Significant ion suppression from the sample matrix. Co-eluting substances are interfering with the ionization of your analyte in the MS source.[5][9]
-
Solutions:
-
Optimize Sample Preparation: This is one of the most effective ways to combat ion suppression.[1] Move beyond simple protein precipitation to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components.[9]
-
Improve Chromatographic Separation: Adjust your LC method to separate Tranexamic Acid from the suppression zones.[1] You can modify the mobile phase composition, change the gradient profile, or try a different column chemistry (e.g., HILIC for polar compounds like Tranexamic Acid) to shift the retention time of the analyte away from interfering matrix components.[1]
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3] However, this will also lower the analyte signal, so this approach is only feasible if sensitivity is not a limiting factor.
-
Confirm Use of SIL-IS: Ensure you are using a high-quality, co-eluting SIL-IS like this compound to compensate for any unavoidable suppression.[3]
-
Problem: My quality control (QC) samples show high variability and poor accuracy.
-
Possible Cause: Sample-to-sample variation in matrix composition is causing different degrees of ion suppression across your analytical run.
-
Solutions:
-
Employ a Robust SIL-IS: A co-eluting SIL-IS like this compound is the most effective tool to correct for this variability, as it experiences the same suppression as the analyte in each individual sample.[3]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix (e.g., human plasma) as your unknown samples. This helps to normalize for consistent matrix effects across the batch.[3]
-
Standardize Sample Preparation: Ensure your sample cleanup method (e.g., SPE) is highly consistent for all samples. Inconsistent sample prep can be a major source of variability.
-
Problem: The internal standard (this compound) signal is stable, but the Tranexamic Acid signal is suppressed.
-
Possible Cause: Although highly unlikely with a ¹³C,¹⁵N-labeled standard, this scenario points to chromatographic separation of the analyte and the internal standard, causing them to elute into different matrix environments. This is more common with deuterated standards.[7][8] Another possibility is a very high concentration of Tranexamic Acid causing self-suppression that disproportionately affects the analyte-to-IS ratio.
-
Solutions:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the IS to ensure they have identical retention times. If not, the LC method must be adjusted.
-
Check IS Purity: Verify the purity of the SIL-IS. Any presence of unlabeled analyte in the IS stock can lead to artificially high results.
-
Optimize IS Concentration: The concentration of the internal standard should not be excessively high, as it can potentially suppress the analyte signal.[1] A common practice is to use a concentration in the lower third of the calibration curve range.[10]
-
Quantitative Data & Parameters
The following tables provide example parameters for the analysis of Tranexamic Acid. These should be used as a starting point for method development and optimized for your specific instrumentation and matrix.
Table 1: Comparison of Internal Standard Performance on Signal Precision
| Internal Standard Type | Analyte Signal RSD% (n=6) in Matrix | IS Signal RSD% (n=6) in Matrix | Analyte/IS Ratio RSD% (n=6) |
| Structural Analog | 18.5% | 15.2% | 9.8% |
| Deuterated (²H) IS | 17.9% | 16.8% | 4.5% |
| ¹³C,¹⁵N IS (Co-eluting) | 18.2% | 18.1% | < 2.0% |
| RSD: Relative Standard Deviation. Data is illustrative, based on principles that a co-eluting SIL-IS provides superior normalization for matrix-induced signal variability. |
Table 2: Example LC-MS/MS Parameters for Tranexamic Acid Analysis
| Parameter | Setting | Reference |
| LC System | UPLC / HPLC | [11][12] |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [11][13] |
| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium (B1175870) Formate Buffer | [11][12] |
| Mobile Phase B | Acetonitrile | [11] |
| Flow Rate | 0.2 - 0.8 mL/min | [11][13] |
| Injection Volume | 5 µL | [12] |
| MS System | Triple Quadrupole Mass Spectrometer | [11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [11] |
| MRM Transition (Analyte) | e.g., m/z 158.1 -> 95.1 or [M+ACN+H]⁺ m/z 199.3 -> X | [13][14] |
| MRM Transition (IS) | e.g., m/z 161.1 -> 98.1 | (Based on M+3) |
| MRM: Multiple Reaction Monitoring. Transitions should be empirically determined and optimized. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps identify regions in the chromatogram where ion suppression occurs.
-
Setup: Use a 'T' connector to merge the flow from the LC column with a continuous, low-flow infusion of a solution containing Tranexamic Acid and its IS via a syringe pump. This combined flow enters the MS ion source.
-
Syringe Pump Infusion: Prepare a solution of Tranexamic Acid and this compound at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase). Infuse this solution at a low flow rate (e.g., 10 µL/min).
-
LC Injection: While the syringe pump is infusing, inject a blank, protein-precipitated matrix sample (e.g., plasma extract) onto the LC column.
-
Data Acquisition: Monitor the signal for the Tranexamic Acid and IS MRM transitions over the entire chromatographic run time.
-
Analysis: A stable, flat baseline signal is expected. Any significant drop or dip in this baseline indicates a region where co-eluting matrix components are causing ion suppression. The goal of chromatographic development is to move the analyte's retention time away from these suppression zones.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a more thorough cleanup of plasma samples compared to simple protein precipitation.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the this compound internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the Tranexamic Acid and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for investigating and mitigating ion suppression.
Caption: Principle of ion suppression compensation with a co-eluting SIL-IS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. zefsci.com [zefsci.com]
- 6. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 7. researchgate.net [researchgate.net]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. thaiscience.info [thaiscience.info]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Isotopic Interference from 13C Natural Abundance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic interference from the natural abundance of 13C in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 13C?
Carbon naturally exists as a mixture of isotopes, primarily 12C and approximately 1.1% 13C.[1] In mass spectrometry, this natural 13C contributes to the signal of ions that are one or more mass units heavier than the monoisotopic peak (M+0). When conducting stable isotope tracing experiments with 13C-labeled substrates, it is crucial to differentiate between the 13C enrichment from the tracer and the naturally present 13C.[1][2] Failing to correct for this natural abundance can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1][3]
Q2: What information is required to accurately correct for 13C natural abundance?
To perform an accurate correction, you will need the following:
-
Correct Molecular Formula: The complete and accurate molecular formula of the analyte, including any derivatization agents, is essential for calculating the theoretical natural isotope distribution.[1]
-
Measured Mass Isotopologue Distribution (MID): This is the raw data from the mass spectrometer that will be corrected.
-
Isotopic Purity of the Tracer: In stable isotope labeling experiments, the isotopic purity of the tracer must be known, as commercially available tracers are not 100% pure.[1][3]
-
Mass Resolution of the Instrument: The instrument's mass resolution can influence the correction algorithm, particularly for high-resolution data where different isotopologues may be resolved.[1]
Q3: Can 13C correction be performed on data from low-resolution mass spectrometers?
Yes, 13C correction can and should be applied to data from low-resolution mass spectrometers. The correction methods, often based on matrix calculations, are applicable to both low- and high-resolution data.[4] However, with low-resolution data, it is not possible to distinguish between isotopologues with the same nominal mass.[4]
Q4: How does an incorrect molecular formula affect the 13C correction?
An incorrect molecular formula will lead to an inaccurate calculation of the theoretical natural abundance distribution. This will result in a flawed correction, producing either an over or underestimation of the true isotopic enrichment from the tracer. It is critical to verify the elemental composition of your metabolite and any derivatizing agents.[4]
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the correction for 13C natural abundance.
Scenario 1: Negative Abundance Values After Correction
Problem: After applying the correction, some of the calculated abundance values for isotopologues are negative.
| Potential Cause | Troubleshooting Steps |
| Low Signal Intensity or Missing Peaks | 1. Review Raw Data: Check the raw mass spectra for low signal-to-noise ratios or missing peaks for certain isotopologues. 2. Optimize Data Acquisition: Ensure sufficient signal intensity during data acquisition.[1] |
| Background Interference | 1. Examine Chromatogram: Look for co-eluting peaks at the same retention time as your analyte.[1][4] 2. Improve Chromatographic Separation: Optimize your LC or GC method to better separate your analyte from interfering compounds.[1] 3. Implement Background Subtraction: Utilize your instrument software's background subtraction tools.[1] |
| Incorrect Peak Integration | 1. Manually Review Peak Integration: Check the start and end points of each integrated peak in your mass spectrum.[4] 2. Adjust Integration Parameters: Modify the peak integration settings in your software to ensure accurate integration.[4] |
Scenario 2: Corrected Isotopic Enrichment is Biologically Implausible
Problem: The calculated isotopic enrichment after correction is significantly higher or lower than expected based on the experimental design (e.g., an unlabeled control sample shows significant M+1 enrichment).
| Potential Cause | Troubleshooting Steps |
| Incorrect Molecular Formula | 1. Verify Molecular Formula: Double-check the elemental composition of your metabolite and any derivatizing agents.[1][4] 2. Re-run Correction: Use the corrected molecular formula in your correction software.[1][4] |
| Incorrectly Applied Correction Algorithm | 1. Review Correction Parameters: Double-check all settings in your correction software, paying close attention to instrument resolution and the specified tracer.[4] 2. Test with a Known Standard: Analyze an unlabeled standard and confirm that after correction, the M+0 abundance is close to 100%.[1][4] |
| Systematic Error in Data Acquisition | 1. Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the relevant mass range.[1] 2. Monitor Instrument Performance: Use quality control samples to monitor for instrument drift during your analytical run.[1] |
Scenario 3: Software or Data Handling Issues
Problem: The correction software crashes, produces an error, or the corrected data does not make biological sense.
| Potential Cause | Troubleshooting Steps |
| Incorrect Data File Format | 1. Check Software Documentation: Ensure your data file is formatted exactly as required by the correction software.[4] 2. Verify Data Integrity: Check for any missing values or non-numeric characters in the intensity columns.[4] |
| Incompatible Software Version | 1. Check for Updates: Ensure you are using the latest version of the correction software.[4] 2. Consult Documentation: Verify that your operating system and other dependencies are compatible with the software.[4] |
Experimental Protocols
Protocol 1: Data Acquisition for 13C Correction
-
Sample Preparation: Prepare your samples as required for your specific metabolomics workflow. For stable isotope tracing experiments, include both unlabeled (natural abundance) and labeled samples.[1]
-
Instrument Setup:
-
Data Acquisition:
Protocol 2: Data Processing and Correction
-
Data Extraction: Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool. Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities or areas.
-
Correction using Software (e.g., IsoCor):
-
Load your data file into the correction software.
-
Specify the necessary parameters, including the name of the tracer (e.g., 13C), the isotopic purity of the tracer, and the mass resolution of your instrument.[1]
-
Run the correction. The software will output a new file containing the corrected mass isotopologue distributions.[1]
-
-
Data Review and Validation:
-
Examine the corrected data for any anomalies, such as negative values.
-
For your unlabeled control sample, verify that the corrected abundance of the M+0 isotopologue is approximately 100%.[1]
-
Visualizations
Caption: Workflow for 13C Isotope Labeling Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Improving signal-to-noise ratio for tranexamic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of tranexamic acid (TXA) and improving the signal-to-noise (S/N) ratio in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a high signal-to-noise ratio crucial for tranexamic acid quantification?
A high signal-to-noise (S/N) ratio is essential for accurate and precise quantification, especially at low concentrations near the limit of quantification (LOQ). A poor S/N ratio can lead to greater variability in measurements and a higher LOQ. For bioanalytical methods, a higher S/N ratio ensures that the analytical signal is clearly distinguishable from the background noise, leading to more reliable pharmacokinetic and bioequivalence data.
Q2: What are the main challenges in quantifying tranexamic acid in biological matrices?
The primary challenges stem from the physicochemical properties of TXA and the complexity of biological samples:
-
High Polarity: TXA is a polar molecule, which can make it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns.
-
Lack of a Strong Chromophore: TXA does not have a significant UV-absorbing chromophore or a native fluorophore, making sensitive detection by UV or fluorescence challenging without a derivatization step.[1]
-
Structural Similarity to Amino Acids: Its resemblance to lysine (B10760008) and other endogenous amino acids can lead to analytical interferences.[1][2]
-
Matrix Effects: When using mass spectrometry, co-eluting endogenous components from biological matrices like plasma or serum (e.g., phospholipids) can cause ion suppression or enhancement, negatively impacting accuracy and precision.[3]
Q3: Which analytical technique is most suitable for tranexamic acid quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred method for quantifying tranexamic acid in biological fluids.[1] It offers high sensitivity and selectivity, allowing for direct analysis without the need for derivatization.[1] This technique can achieve low limits of detection, often in the low ng/mL range.[4]
Q4: Is derivatization necessary for tranexamic acid analysis?
For LC-MS/MS analysis, derivatization is generally not required. However, if using HPLC with UV or fluorescence detection, a derivatization step is often necessary to enhance the method's sensitivity.[1] For instance, derivatization with dansyl chloride can improve sensitivity for UV detection by up to 1000-fold.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of tranexamic acid, focusing on improving the signal-to-noise ratio.
Issue 1: High Baseline Noise in LC-MS/MS Analysis
Question: I am observing a high or noisy baseline in my chromatogram. What are the potential causes and how can I resolve this?
Answer: A high baseline noise can obscure the analyte peak and reduce the overall sensitivity of the method. The following workflow can help identify and resolve the issue.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tranexamic acid in various matrices using microwave-assisted derivatization followed by dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Tranexamic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of tranexamic acid and its labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying tranexamic acid?
The most prevalent methods involve liquid chromatography (LC).[1] For samples in simple matrices or at higher concentrations, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can be used, though it often requires a derivatization step to make the molecule detectable.[1][2] For higher sensitivity and selectivity, especially in complex biological matrices like plasma or serum, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][3]
Q2: Why is a labeled internal standard (IS) recommended for LC-MS/MS analysis?
An isotopically labeled internal standard, such as Tranexamic Acid-d2, is highly recommended for LC-MS/MS.[4] It co-elutes with the unlabeled tranexamic acid and behaves nearly identically during sample preparation, chromatography, and ionization. This allows it to accurately compensate for variations in sample recovery, injection volume, and matrix-induced ionization suppression or enhancement, leading to more accurate and precise quantification.
Q3: Is derivatization necessary to analyze tranexamic acid?
Derivatization is often required for UV or fluorescence detection because tranexamic acid lacks a natural chromophore or fluorophore, meaning it absorbs light poorly.[5][6] Common derivatizing agents introduce a part of the molecule that is responsive to these detection methods.[6][7] However, for LC-MS/MS analysis, derivatization is typically not necessary as the mass spectrometer can detect the native molecule directly and with high sensitivity.[3]
Q4: What type of chromatographic columns are suitable for tranexamic acid separation?
Reversed-phase columns, particularly C18 phases, are widely used for separating tranexamic acid.[1][8] For improving the retention of this polar compound, other column chemistries like Ethylene Bridged Hybrid (BEH) amide or Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective.[1][5][9]
Q5: What are typical mobile phase compositions for this analysis?
Mobile phases usually consist of an aqueous component and an organic modifier. The aqueous part is often a buffer solution, such as ammonium (B1175870) formate, ammonium acetate, or phosphate (B84403) buffer, with the pH adjusted to the acidic range (e.g., pH 2.5-4.8).[10][11][12] The organic modifier is typically acetonitrile (B52724) or methanol.[4][13]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing)
Q: My tranexamic acid peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue when analyzing polar or basic compounds like tranexamic acid. It can compromise resolution and integration accuracy. The primary causes and solutions are outlined below.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the amine group of tranexamic acid, causing tailing.[14]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) ensures the silanol groups are not ionized and the tranexamic acid is fully protonated, minimizing these secondary interactions.[12]
-
Solution 2: Increase Buffer Concentration: A higher buffer concentration can help mask the residual silanol sites.[15]
-
Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites and are designed to produce better peak shapes for basic compounds.[15]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[15]
-
Solution 1: Use a Guard Column: A guard column installed before the analytical column can trap contaminants and extend the life of the main column.[16]
-
Solution 2: Flush the Column: Reversing and flushing the column with a strong solvent may remove some contaminants from the inlet frit.[17] If the problem persists, the column may need to be replaced.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[15]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[17]
-
Problem: Poor Resolution
Q: I am unable to achieve baseline separation between tranexamic acid and its labeled internal standard, or from other matrix components. How can I improve resolution?
A: While baseline separation between an analyte and its co-eluting labeled standard is not strictly necessary for MS detection, poor resolution from matrix interferences can cause ion suppression.
-
Optimize Mobile Phase Strength: Tranexamic acid is polar, so it elutes early in reversed-phase chromatography.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of tranexamic acid and may improve its separation from early-eluting interferences.
-
-
Adjust Mobile Phase pH: Changing the pH can alter the ionization state of both the analyte and interfering compounds, which can affect their retention and improve resolution.
-
Solution: Experiment with the mobile phase pH within the stable range of your column (typically pH 2-8 for silica-based columns).
-
-
Change the Organic Modifier:
-
Solution: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent selectivity can alter the elution profile and improve separation.
-
-
Try a Different Stationary Phase:
-
Solution: If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or an embedded polar group (polar-endcapped) phase. A HILIC column could also provide a very different and potentially better separation profile.[9]
-
Problem: Low Sensitivity / Poor Response
Q: The signal intensity for my tranexamic acid peak is too low. How can I improve the method's sensitivity?
A: Low sensitivity can prevent accurate quantification, especially at low concentration levels.
-
For HPLC-UV Methods:
-
For LC-MS/MS Methods:
-
Solution 1: Optimize Mass Spectrometer Source Conditions: Systematically tune the ESI source parameters, including spray voltage, gas temperatures, and gas flow rates, to maximize the signal for tranexamic acid.
-
Solution 2: Optimize MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transition. A common transition for tranexamic acid is m/z 158 -> 95.[11]
-
Solution 3: Improve Sample Preparation: Matrix components can suppress the ionization of tranexamic acid.[3] If using a simple protein precipitation, consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or phospholipid removal plates to get a cleaner extract.[4][9]
-
Experimental Protocols & Data
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Tranexamic Acid-d2 at 500 µg/mL).
-
Vortex briefly to mix.
-
Add 200 µL of a precipitating agent, such as acetonitrile or 2.5% perchloric acid.[11][18]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Table 1: Example HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10][12] |
| Mobile Phase | Phosphate Buffer (pH 4.8) : Methanol (55:45 v/v)[10] |
| Flow Rate | 1.0 mL/min[10][13] |
| Detection (UV) | 220 nm (without derivatization) or 232 nm (with derivatization)[6][12] |
| Injection Volume | 20 µL[12] |
| Column Temp. | 30-35 °C[8][10] |
| Note: Derivatization is typically required for adequate sensitivity with UV detection.[6] |
Table 2: Example LC-MS/MS Chromatographic Conditions
| Parameter | Condition |
| Column | C18 or BEH Amide (e.g., 100 mm x 2.1 mm, 1.7-3.5 µm)[5][11] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water, pH 3.5[11] |
| Mobile Phase B | Acetonitrile[11] |
| Gradient/Isocratic | Isocratic: 90% A / 10% B[11] |
| Flow Rate | 0.15 - 0.30 mL/min[4][11] |
| Injection Volume | 5 µL[4] |
| Column Temp. | 40 °C[4] |
| Run Time | 3 - 5 minutes[4][11] |
Table 3: Example Mass Spectrometry Parameters (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tranexamic Acid | 158.1 | 95.1[18] |
| Tranexamic Acid-d2 (IS) | 160.1 | 97.1 |
| Note: Optimal collision energy and other compound-dependent parameters should be determined experimentally. |
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ymerdigital.com [ymerdigital.com]
- 13. journalwjarr.com [journalwjarr.com]
- 14. m.youtube.com [m.youtube.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. thaiscience.info [thaiscience.info]
Troubleshooting poor peak shape in tranexamic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the analysis of tranexamic acid.
Troubleshooting Guides
Poor peak shape in the chromatographic analysis of tranexamic acid can manifest as peak tailing, fronting, or splitting. These issues can compromise the accuracy and precision of quantification. This guide provides a systematic approach to troubleshooting these common problems.
Issue: Peak Tailing
Peak tailing is characterized by an asymmetry in the peak, where the latter half of the peak is broader than the front half.
Question: Why is my tranexamic acid peak tailing?
Answer: Peak tailing for tranexamic acid, a zwitterionic and polar compound, is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[1][2]
-
Secondary Silanol (B1196071) Interactions: Tranexamic acid possesses a basic amino group that can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18). This secondary interaction can lead to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The mobile phase pH plays a crucial role in the ionization state of tranexamic acid. If the pH is not optimal, it can lead to undesirable interactions with the stationary phase. Tranexamic acid has two pKa values, approximately 4.3 for the carboxylic acid group and 10.6 for the amino group.[3] At intermediate pH values, the zwitterionic form exists, which can have complex retention behavior.
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing peak tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]
Question: How can I fix peak tailing for tranexamic acid?
Answer: To address peak tailing, you can modify the mobile phase, choose a different column, or adjust sample concentration.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3 or below will protonate the residual silanol groups on a silica-based column, minimizing secondary interactions with the basic amino group of tranexamic acid.[1] Using a mobile phase with a pH of around 2.5-3.5 is a common strategy.[3][5]
-
Increase Buffer Strength: Increasing the concentration of your buffer (e.g., phosphate (B84403) or acetate) can help maintain a consistent pH on the column and mask silanol interactions, improving peak shape.[1][4]
-
Use an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of available free silanol groups, thereby minimizing secondary interactions.[2]
-
Consider a Different Stationary Phase: HILIC (Hydrophilic Interaction Liquid Chromatography) columns can be an excellent alternative for retaining and separating polar compounds like tranexamic acid with good peak shape.[3][6] Polymer-based amino columns under HILIC mode have shown good performance.[6]
-
Reduce Sample Concentration: Dilute your sample to check if column overload is the cause of tailing.[2]
Issue: Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.
Question: What causes peak fronting in my tranexamic acid analysis?
Answer: Peak fronting is less common than tailing for tranexamic acid but can occur due to several factors:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[7][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.[8]
-
Poor Column Packing or Collapse: A poorly packed column or a void at the column inlet can cause distortion of the peak shape, including fronting.[8]
Question: How can I resolve peak fronting?
Answer:
-
Reduce Sample Concentration or Injection Volume: This is the first step to check for column overload.[7]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.[8]
-
Check Column Health: If the problem persists, it may indicate a problem with the column itself. A column performance test can help diagnose this issue.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for tranexamic acid analysis by reversed-phase HPLC?
A1: The optimal mobile phase pH for tranexamic acid analysis is typically in the acidic range, between 2.5 and 4.0.[3][5] This ensures that the carboxylic acid group is protonated, and it helps to minimize unwanted interactions with the stationary phase.
Q2: What type of column is best suited for tranexamic acid analysis?
A2: Both reversed-phase C18 columns and HILIC columns can be used effectively. For reversed-phase, an end-capped C18 column is recommended to minimize peak tailing.[2] HILIC columns, such as those with amino or amide functional groups, are well-suited for retaining and separating this polar compound.[3][6]
Q3: Is derivatization necessary for the analysis of tranexamic acid?
A3: Tranexamic acid lacks a strong chromophore, which can result in low sensitivity when using UV detection at higher wavelengths.[9] While direct analysis at low UV wavelengths (around 210-220 nm) is possible, pre-column derivatization is often employed to improve detection sensitivity, especially for bioanalytical applications.[9][10] For LC-MS analysis, derivatization is generally not required.[5][11]
Q4: Can I use mass spectrometry (MS) for the detection of tranexamic acid?
A4: Yes, LC-MS/MS is a highly sensitive and specific method for the determination of tranexamic acid, particularly in complex matrices like plasma.[5][11] It offers excellent linearity and low limits of detection.
Data Summary
The following tables summarize typical experimental conditions for the analysis of tranexamic acid.
Table 1: HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 4.6 x 250 mm[12] | Primesep 200, 5 µm, 4.6 x 150 mm[13] | Asahipak NH2P-40 2D (HILIC) |
| Mobile Phase | Acetonitrile: 0.1 M Ammonium Acetate (pH 5.0) (25:75 v/v)[12] | Acetonitrile: Water (5:95 v/v) with 0.1% Perchloric Acid[13] | Acetonitrile: Water with 0.1% Formic Acid (HILIC gradient) |
| Flow Rate | 1.0 mL/min[12] | 1.0 mL/min[13] | 0.6 mL/min |
| Detection | UV at 232 nm (after derivatization)[12] | UV at 210 nm[13] | MS/MS |
| Temperature | Ambient | Ambient | 40°C |
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | Synergic C18, 2.5 µm, 3.0 x 100 mm[5] |
| Mobile Phase | Acetonitrile: 100mM Ammonium Formate (pH 3.5) (60:40 v/v)[5] |
| Flow Rate | 0.3 mL/min[5] |
| Detection | ESI-MS/MS[5] |
| Temperature | 40°C[5] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection (Post-Derivatization)
This protocol is based on a method involving pre-column derivatization for enhanced UV detection.
-
Standard and Sample Preparation:
-
Prepare a stock solution of tranexamic acid in the mobile phase.
-
For derivatization, react the tranexamic acid solution with a suitable agent (e.g., benzene (B151609) sulfonyl chloride) in an alkaline medium.
-
Prepare working standards by diluting the derivatized stock solution.
-
Extract tranexamic acid from the sample matrix and perform the derivatization step.
-
-
Chromatographic Conditions:
Protocol 2: LC-MS/MS Analysis
This protocol is suitable for the sensitive and specific quantification of tranexamic acid in biological samples.
-
Standard and Sample Preparation:
-
Prepare a stock solution of tranexamic acid in a suitable solvent (e.g., methanol/water).
-
Prepare working standards by serial dilution.
-
For plasma samples, perform protein precipitation (e.g., with perchloric acid or acetonitrile) followed by centrifugation.[11]
-
Dilute the supernatant before injection.
-
-
Chromatographic and MS Conditions:
-
Column: Synergic C18, 2.5 µm, 3.0 x 100 mm.[5]
-
Mobile Phase: Acetonitrile: 100mM Ammonium Formate (pH 3.5) (60:40 v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transition: Monitor appropriate precursor and product ions for tranexamic acid.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. shodex.com [shodex.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. tandfonline.com [tandfonline.com]
- 13. HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column | SIELC Technologies [sielc.com]
Impact of co-eluting substances on cis-Tranexamic acid-13C2,15N performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cis-Tranexamic acid-13C2,15N as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] Because they are chemically and structurally very similar to the analyte (tranexamic acid), they are expected to exhibit similar behavior during sample preparation, chromatography, and ionization.[1][3] This allows them to compensate for variations in the analytical process, including extraction recovery and matrix effects, leading to more accurate and precise quantification of tranexamic acid in complex biological matrices.[3]
Q2: What are "matrix effects" and how can they affect my results?
Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting substances from the biological matrix (e.g., plasma, serum, urine).[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Common sources of matrix effects include phospholipids (B1166683), salts, proteins, and metabolites.[1] While SIL internal standards are used to correct for these effects, significant or differential matrix effects between the analyte and the internal standard can still lead to erroneous results.
Q3: Why is my recovery for this compound inconsistent or low?
Inconsistent or low recovery of the internal standard can be attributed to several factors during sample preparation. Tranexamic acid is a polar compound, and its extraction from biological matrices often involves protein precipitation or solid-phase extraction (SPE).[4][5] Issues with the pH of the extraction solvent, incomplete protein precipitation, or improper conditioning and elution from the SPE cartridge can all lead to poor recovery. It is crucial to ensure the sample preparation method is optimized and consistently applied.
Q4: Can the isotopic label in this compound cause it to behave differently from the unlabeled tranexamic acid?
In most cases, the physicochemical properties of the SIL internal standard are very similar to the unlabeled analyte. However, in some instances, particularly with deuterium (B1214612) labeling, a slight difference in retention time can occur (isotopic effect). This can lead to the analyte and the internal standard experiencing different matrix effects if they do not co-elute perfectly. While less common with 13C and 15N labeling, it is essential to verify the co-elution of the analyte and internal standard during method development.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing for this compound | Interaction with active sites on the analytical column or system. | - Use a column with end-capping or a polar-embedded phase.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.- Ensure the pH of the mobile phase is appropriate to maintain the desired ionization state of the analyte and internal standard. |
| Inconsistent Analyte/Internal Standard Peak Area Ratio | Differential matrix effects between tranexamic acid and this compound. | - Optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components.- Enhance sample clean-up by employing techniques like phospholipid removal plates or a more rigorous SPE protocol.[6][7]- Evaluate different lots of the biological matrix to assess the variability of the matrix effect.[2] |
| Signal Suppression of this compound | Co-elution with highly abundant matrix components, such as phospholipids. | - Modify the chromatographic gradient to better separate phospholipids from the analyte and internal standard.- Implement a sample preparation method specifically designed to remove phospholipids.[6][7]- Dilute the sample if the concentration of interfering substances is excessively high, though this may impact sensitivity. |
| Crosstalk or Isobaric Interference | In-source fragmentation of a co-eluting substance that produces an ion with the same m/z as the internal standard. | - Review the mass spectra of blank matrix samples to identify potential interferences.- Adjust the chromatographic separation to resolve the interfering peak from the internal standard.- Optimize MS/MS parameters (e.g., collision energy) to minimize the formation of the interfering fragment ion. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting tranexamic acid and its internal standard from plasma or serum.[5][8]
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) and vortex for 1 minute.[3]
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more thorough clean-up compared to protein precipitation, which can be beneficial in reducing matrix effects.[4]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 100 µL of plasma/serum, add 50 µL of the this compound internal standard working solution and 200 µL of 4% phosphoric acid in water.
-
Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of tranexamic acid using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 6. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
Technical Support Center: Correcting for Variability in Extraction Recovery with an Isotopic Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using isotopic standards to correct for variability in extraction recovery during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an isotopic standard and why is it used?
An isotopic standard, often a stable isotope-labeled (SIL) internal standard, is a form of an analyte where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N).[1] It is added to a sample at the beginning of the sample preparation process.[2] Because the isotopic standard is chemically identical to the analyte, it is assumed to behave in the same manner during extraction, cleanup, and analysis.[3] This allows it to be used as an internal reference to correct for variations in extraction recovery and matrix effects, ultimately leading to more accurate and precise quantification.[4][5]
Q2: What are the ideal characteristics of an isotopic internal standard?
A good isotopic internal standard should possess the following characteristics:
-
High Purity: Both chemical (>99%) and isotopic (≥98%) purity are crucial to avoid interference and overestimation of the analyte concentration.[4]
-
Stable Isotopic Label: The isotopic labels should be on non-exchangeable positions in the molecule to prevent loss or exchange with atoms from the solvent or matrix.[1] Deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[1]
-
Sufficient Mass Difference: A mass difference of at least three mass units between the analyte and the internal standard is generally recommended for small molecules to avoid spectral overlap.[1][2]
-
Co-elution with Analyte: Ideally, the isotopic standard should co-elute with the analyte to ensure they experience the same matrix effects during analysis.[6]
Q3: When should the isotopic standard be added to the sample?
The isotopic standard should be added to the sample at the earliest possible stage of the sample preparation process, typically before any extraction or cleanup steps.[7] This ensures that the standard experiences the same potential for loss as the analyte throughout the entire workflow, allowing for accurate correction.[3]
Q4: Is it possible to validate a method without an isotopic internal standard?
While highly recommended, it is possible to validate a method without an isotopic internal standard.[8] However, the validation process must be more stringent to account for the lack of an internal monitor for variability.[8] This includes a thorough validation of matrix effects, recovery, accuracy, and precision across multiple matrix lots.[8]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, providing a logical approach to problem-solving.
Issue 1: Poor or Inconsistent Extraction Recovery
Symptom: The calculated recovery of the analyte, as determined by the response of the isotopic standard, is low or varies significantly between samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Extraction | Review the extraction protocol, including solvent choice, volume, pH, and mixing time.[9] | Optimize extraction parameters. Consider using a stronger solvent or increasing the extraction time/temperature. |
| Analyte Instability | Investigate the stability of the analyte under the extraction conditions (e.g., sensitivity to light, temperature, or pH).[9] | Modify the extraction procedure to minimize degradation (e.g., work in low light, use cooled samples). |
| Losses During Cleanup | Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup steps for analyte loss.[9] | Optimize the cleanup protocol by adjusting sorbent amounts, elution volumes, or solvent polarities. |
| Pipetting Errors | Inconsistent addition of the internal standard to samples.[10] | Re-train on proper pipetting techniques. Use calibrated pipettes. Re-prepare and re-analyze affected samples.[10] |
| Matrix Effects | The sample matrix may be suppressing or enhancing the ionization of the analyte and/or internal standard.[6] | Evaluate matrix effects by comparing the response of the standard in a clean solvent versus the sample matrix.[11] Consider further sample cleanup or dilution. |
Issue 2: High Variability in Internal Standard Response
Symptom: The peak area or signal intensity of the isotopic internal standard varies significantly across a batch of samples, including calibrators and quality controls.[12]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Spiking | Errors in adding the internal standard solution to individual samples (e.g., missed spike, double spike).[10] | Review sample preparation records. Re-analyze the affected sample if a spiking error is suspected.[10] |
| Instrument Instability | Fluctuations in the mass spectrometer's performance, such as an inconsistent spray in the ion source.[10] | Perform system suitability tests and any necessary maintenance on the instrument.[10] |
| Internal Standard Degradation | The internal standard may be degrading in the sample matrix over time.[10] | Evaluate the stability of the internal standard in the specific biological matrix under the experimental conditions.[10] |
| Co-eluting Interferences | A component in the sample matrix may be co-eluting with and interfering with the detection of the internal standard.[10] | Optimize the chromatographic method to improve the separation of the internal standard from interfering peaks.[10] |
Issue 3: Isotopic Standard and Analyte Do Not Behave Similarly
Symptom: The ratio of the analyte to the internal standard is inconsistent, even when extraction recovery appears stable.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Chromatographic Separation | The analyte and isotopic standard are partially or fully separated during chromatography due to the "isotope effect".[6] | Modify chromatographic conditions, such as using a shallower gradient, to promote better co-elution.[4] |
| Different Matrix Effects | The analyte and internal standard experience different degrees of ion suppression or enhancement due to slight differences in retention time.[6] | Optimize sample cleanup to remove interfering matrix components. Re-evaluate the chromatographic method. |
| Isotopic Exchange (H/D Exchange) | Deuterium atoms on the internal standard are exchanging with hydrogen atoms from the solvent or matrix.[1] | Prepare two solutions: one with the analyte and internal standard, and another with just the internal standard. Monitor the ratios and signals over time to detect any changes indicative of exchange.[4] Avoid placing deuterium labels on exchangeable sites.[1] |
Experimental Protocols
Protocol 1: Calculation of Extraction Recovery
This protocol describes how to calculate the extraction recovery using an isotopic internal standard.
-
Prepare two sets of samples:
-
Set 1 (Pre-extraction Spike): Spike a known amount of the analyte and the isotopic internal standard into the blank matrix before the extraction procedure.
-
Set 2 (Post-extraction Spike): Perform the extraction procedure on the blank matrix. Spike the same known amount of the analyte and the isotopic internal standard into the extracted matrix after the extraction procedure.
-
-
Analyze both sets of samples using the validated analytical method (e.g., LC-MS/MS).
-
Calculate the peak area ratio of the analyte to the internal standard for both sets of samples.
-
Calculate the extraction recovery using the following formula:
Recovery (%) = (Mean Peak Area Ratio of Set 1 / Mean Peak Area Ratio of Set 2) x 100[11]
Protocol 2: Method Validation for an Isotopic Standard Method
A comprehensive validation of an analytical method using an isotopic internal standard should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The extraction efficiency of the analytical method.[11]
-
Matrix Effect: The effect of sample components on the ionization of the analyte and internal standard.[11]
-
Stability: The stability of the analyte and internal standard in the sample matrix under different storage and processing conditions.
Visualizations
Caption: Experimental workflow for using an isotopic standard.
Caption: Troubleshooting logic for inconsistent recovery.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. bioszeparacio.hu [bioszeparacio.hu]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotope Dilution | PRL [pacificrimlabs.com]
- 6. waters.com [waters.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. welchlab.com [welchlab.com]
- 10. benchchem.com [benchchem.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Strategies to enhance the sensitivity of tranexamic acid detection
Welcome to the technical support center for tranexamic acid (TXA) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance the sensitivity of tranexamic acid detection.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high sensitivity in tranexamic acid detection?
A1: Tranexamic acid is a synthetic derivative of the amino acid lysine.[1][2] A primary challenge in its detection is that the molecule lacks a natural chromophore or fluorophore, resulting in poor absorption in the UV spectrum, typically around 220 nm.[1][3][4] This inherent property makes it difficult to achieve high sensitivity with spectrophotometric methods like UV-Vis or fluorescence detection without a derivatization step.[1][3]
Q2: What is the most common strategy to enhance the sensitivity of TXA detection?
A2: The most common and effective strategy is chemical derivatization.[1][3][4][5] This involves reacting TXA with a labeling agent to introduce a chromophore or fluorophore into the molecule. This modification allows for highly sensitive detection using techniques like HPLC with UV or fluorescence detectors, and spectrofluorimetry.[1][6][7]
Q3: What are the advantages of using LC-MS/MS for TXA analysis?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for TXA quantification that offers high selectivity and sensitivity, often eliminating the need for derivatization.[1][2] This simplifies sample preparation and reduces potential variability associated with the derivatization process.[2] LC-MS/MS methods have demonstrated low limits of detection, making them suitable for pharmacokinetic studies in biological matrices like plasma and serum.[1][2][8]
Q4: Can you recommend a starting point for sample preparation of blood plasma for TXA analysis?
A4: A widely used and straightforward method for plasma or serum sample preparation is protein precipitation.[1][9] This typically involves adding a precipitating agent like acetonitrile (B52724) or perchloric acid to the sample, followed by vortexing and centrifugation to remove the precipitated proteins.[1][10][11] The resulting supernatant can then be directly injected into an LC-MS/MS system or undergo further cleanup or derivatization.[1]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity in HPLC-UV Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | 1. Optimize Reaction Conditions: Ensure the pH, temperature, and reaction time for the derivatization reaction are optimal for the chosen reagent. Refer to the specific protocol for your derivatizing agent.2. Reagent Quality: Verify the purity and concentration of the derivatizing agent. Prepare fresh solutions if necessary.3. Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction. Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances. |
| Suboptimal Wavelength | 1. Verify Detection Wavelength: Ensure the UV detector is set to the maximum absorption wavelength of the derivatized TXA. This information should be available in the literature for the specific derivatizing agent used.[3][12] |
| Poor Chromatographic Peak Shape | 1. Mobile Phase Composition: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak shape and resolution.[3] 2. Column Choice: Ensure the HPLC column is appropriate for the analysis of the derivatized TXA. A C18 column is commonly used.[3] |
Issue 2: High Background Noise or Interfering Peaks in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Matrix Effects | 1. Improve Sample Cleanup: Implement more rigorous sample preparation techniques such as phospholipid removal plates or solid-phase extraction (SPE) to reduce matrix components that can cause ion suppression or enhancement.[9][13] 2. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., Tranexamic acid-D2) to compensate for matrix effects and variations in sample processing.[13] |
| Contamination | 1. Solvent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.2. System Cleaning: Flush the LC system and mass spectrometer thoroughly to remove any potential contaminants. |
| Inadequate Chromatographic Separation | 1. Optimize Gradient: Adjust the liquid chromatography gradient to better separate TXA from co-eluting matrix components.[1] 2. Column Selection: Consider using a different column chemistry, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide different selectivity for polar compounds like TXA.[9][13] |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various tranexamic acid detection methods.
Table 1: LC-MS/MS Methods
| Analytical Method | Matrix | LOD | LOQ | Linearity Range | Reference |
| LC-MS/MS | Human Serum | 0.01 µg/mL | 0.03 µg/mL | 0.1 - 100 µg/mL | [2] |
| LC-MS/MS | Human Plasma | - | 1.0 µg/mL | 1.0 - 1000.0 µg/mL | [9][13] |
| LC-MS/MS | Human Plasma | - | 100.0 ng/mL | 100.0 - 15000.0 ng/mL | [10] |
| UPLC-MS/MS | Human Plasma | - | - | 150.0 - 15004.0 ng/mL | [14] |
| LC-MS/MS with SPME | Human Plasma | 0.5 µg/mL | 1.5 µg/mL | - | [15] |
Table 2: HPLC and Other Methods
| Analytical Method | Derivatizing Agent | Matrix | LOD | LOQ | Linearity Range | Reference |
| HPLC-UV | Benzene (B151609) Sulfonyl Chloride | Pharmaceutical Formulations | 0.3 µg/mL | 1 µg/mL | 1 - 100 µg/mL | [3][4] |
| RP-HPLC PDA | 2,4-Dinitrofluorobenzene | Pharmaceutical Formulations | 0.002124 µg/mL | 0.006434 µg/mL | 6 - 16 µg/mL | [12][16] |
| Spectrofluorimetry | Fluorescamine | Pure Form, Spiked Human Plasma | 0.0237 µg/mL | 0.0719 µg/mL | 0.1 - 0.9 µg/mL | [6] |
| Spectrofluorimetry | Ninhydrin/Phenylacetaldehyde | Pure Form, Spiked Human Plasma | 0.051 µg/mL | 0.155 µg/mL | 0.3 - 2 µg/mL | [17] |
| Capillary Electrophoresis-ECL | N-Methylation | Cosmetics | 3.6 µmol/L | - | 10 - 750 µmol/L | [18][19] |
Experimental Protocols
Protocol 1: Tranexamic Acid Detection by LC-MS/MS in Human Plasma
This protocol is a generalized procedure based on common practices reported in the literature.[2][9][10][13]
1. Sample Preparation (Protein Precipitation) a. To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., Tranexamic acid-D2). b. Add 300 µL of ice-cold acetonitrile to precipitate the proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis a. LC System: HPLC or UPLC system. b. Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm). c. Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Use a suitable gradient. d. Flow Rate: 0.3 mL/min. e. Injection Volume: 5 µL. f. MS System: Triple quadrupole mass spectrometer. g. Ionization Mode: Positive Electrospray Ionization (ESI+). h. MRM Transitions: Monitor the appropriate precursor to product ion transitions for tranexamic acid (e.g., m/z 158.1 → 123.1) and the internal standard.
Protocol 2: Tranexamic Acid Detection by HPLC-UV with Pre-column Derivatization
This protocol outlines a general procedure for derivatization with a UV-active label.[3][4]
1. Derivatization a. In a reaction vial, mix 100 µL of the sample or standard solution with 100 µL of a borate (B1201080) buffer (pH 9.0). b. Add 100 µL of the derivatizing agent solution (e.g., Benzene Sulfonyl Chloride in acetonitrile). c. Vortex the mixture and incubate at the recommended temperature and time (e.g., 60°C for 30 minutes). d. After incubation, cool the mixture to room temperature and add a quenching reagent if necessary.
2. HPLC-UV Analysis a. HPLC System: Standard HPLC with a UV detector. b. Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm). c. Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[3] d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection: UV detector set at the maximum absorbance wavelength of the derivatized product (e.g., 232 nm for the benzene sulfonyl chloride derivative).[3]
Visualizations
Caption: Workflow for Tranexamic Acid Detection by LC-MS/MS.
Caption: Workflow for Tranexamic Acid Detection by HPLC-UV.
Caption: Troubleshooting Logic for Low Sensitivity in HPLC-UV.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. thaiscience.info [thaiscience.info]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of tranexamic acid for its rapid spectrofluorimetric determination in pure form and pharmaceutical formulations: Application in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric and spectrofluorimetric methods for the determination of tranexamic acid in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 11. ijbpas.com [ijbpas.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 15. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and strategy for spectrofluorimetric determination of tranexamic acid in its authentic form and pharmaceutical preparations: application to spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Determination of tranexamic acid in essential cosmetics by pre-column derivatization capillary electrophoresis coupled with electrogenerated chemiluminescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Performance Analysis of Bioanalytical Methods for Tranexamic Acid Quantification
This guide provides a comparative analysis of bioanalytical methods for the quantification of tranexamic acid in biological matrices. The focus is on the validation of a method utilizing the stable isotope-labeled internal standard, cis-Tranexamic acid-13C2,15N, and its comparison with established methods using alternative internal standards. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and is used as an antifibrinolytic agent to reduce or prevent hemorrhage.[1][2] Accurate and precise quantification of tranexamic acid in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving method robustness.[3] This guide compares the validation parameters of a bioanalytical method using this compound with methods employing alternative internal standards like Tranexamic acid-D2 and structural analogs.
Experimental Protocols
The following sections detail the typical experimental protocols for the bioanalytical determination of tranexamic acid in human plasma by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of tranexamic acid from plasma samples.
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., this compound at a suitable concentration).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of a precipitating agent (e.g., 20% Formic acid in water or acetonitrile).[4]
-
Vortex again for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Chromatographic Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like tranexamic acid.
-
Chromatographic Column: A HILIC column (e.g., BEH HILIC, 1.7 µm particle size) is suitable for retaining and separating tranexamic acid.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) is typically used.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C, to ensure reproducible chromatography.
3. Mass Spectrometric Conditions
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature are optimized to achieve the best sensitivity and specificity for each analyte and internal standard.
Data Presentation: Comparative Validation Parameters
The following tables summarize the key validation parameters for bioanalytical methods of tranexamic acid using different internal standards. The data for the alternative methods are compiled from published studies, while the expected performance for a method using this compound is based on the typical advantages of stable isotope-labeled internal standards.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (Expected) | Method with Tranexamic acid-D2[4] | Method with cis-4-aminocyclohexanecarboxylic acid[5] |
| Linear Range | 0.1 - 100 µg/mL | 150 - 15,004 ng/mL | 0.1 - 100 µg/mL |
| LLOQ | 0.1 µg/mL | 150 ng/mL | 0.03 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | Not Reported |
Table 2: Accuracy and Precision
| Parameter | Method with this compound (Expected) | Method with Tranexamic acid-D2[4] | Method with cis-4-aminocyclohexanecarboxylic acid[5] |
| Intra-day Precision (%CV) | < 10% | 2.9 - 10.3% | < 1.8% |
| Inter-day Precision (%CV) | < 10% | 4.8 - 9.7% | < 2.1% |
| Accuracy (% Bias) | ± 10% | -6.7 to 8.0% | 92.5 to 99.3% (as Recovery) |
Table 3: Recovery and Matrix Effect
| Parameter | Method with this compound (Expected) | Method with Tranexamic acid-D2[4] | Method with 4-aminocyclohexanecarboxylic acid[6] |
| Extraction Recovery | Consistent and high (>85%) | 76.01% (Analyte), 78.61% (IS) | 90.9 - 100.7% |
| Matrix Effect | Minimal due to co-elution and similar ionization | Not explicitly reported | 19.2 - 38.7% |
| IS-Normalized Matrix Factor (%CV) | < 5% | Not Reported | < 10% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical quantification of tranexamic acid in plasma.
Caption: Bioanalytical workflow for tranexamic acid quantification.
Signaling Pathway: Mechanism of Action of Tranexamic Acid
The diagram below illustrates the antifibrinolytic mechanism of action of tranexamic acid.
Caption: Antifibrinolytic mechanism of tranexamic acid.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly advantageous for the bioanalytical quantification of tranexamic acid. It is expected to provide superior accuracy, precision, and robustness by effectively compensating for matrix effects and variability in sample preparation. While methods using other internal standards can be validated to be reliable, the use of a stable isotope-labeled internal standard remains the recommended approach for achieving the highest quality data in regulated bioanalysis.
References
A Comparative Guide to cis-Tranexamic acid-¹³C₂,¹⁵N versus Deuterated Tranexamic Acid as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tranexamic acid, the selection of an appropriate internal standard is a critical determinant of data accuracy, precision, and reliability. This guide provides an objective comparison between the performance of cis-Tranexamic acid-¹³C₂,¹⁵N and deuterated tranexamic acid as internal standards in bioanalytical methods, supported by experimental data and established scientific principles.
Core Principles: The Role of Internal Standards in LC-MS/MS
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] An ideal internal standard is a non-endogenous compound that is structurally and physicochemically similar to the analyte. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. Its purpose is to compensate for variations that can occur during sample preparation, chromatography, and detection, such as extraction losses, matrix effects (ion suppression or enhancement), and instrument variability.[2]
The two common types of SIL internal standards for tranexamic acid are those labeled with heavy atoms like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), and those labeled with deuterium (B1214612) (²H or D). The choice between these can significantly impact assay performance.
Performance Comparison: cis-Tranexamic acid-¹³C₂,¹⁵N vs. Deuterated Tranexamic Acid
Quantitative Performance of Deuterated Tranexamic Acid
A study by Shanmugam and Muthukumar (2023) validated a UPLC-MS/MS method for the quantification of tranexamic acid in human plasma using tranexamic acid D2 (TXD2) as the internal standard. The following table summarizes the recovery data from this study.[3]
| Analyte/Internal Standard | Mean Recovery (%) | % CV |
| Tranexamic Acid (TX) | 76.01 | ≤ 15.0 |
| Tranexamic Acid D2 (TXD2) | 78.61 | ≤ 15.0 |
Data extracted from a single validation study and may not be representative of all methods.
Qualitative and Theoretical Performance Comparison
The following table provides a qualitative comparison based on established principles of using stable isotope-labeled internal standards.
| Performance Parameter | cis-Tranexamic acid-¹³C₂,¹⁵N | Deuterated Tranexamic Acid | Rationale |
| Chromatographic Co-elution | Excellent (Expected) | Potential for Shift | Due to the significant mass difference between hydrogen and deuterium, deuterated compounds can exhibit a slight shift in retention time compared to the unlabeled analyte (the "isotope effect"). ¹³C and ¹⁵N labels cause a negligible isotope effect, leading to near-perfect co-elution. |
| Compensation for Matrix Effects | More Effective (Expected) | Can be Compromised | If the internal standard does not perfectly co-elute with the analyte, it may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[4] |
| Isotopic Stability | High | Risk of Back-Exchange | Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with hydrogen atoms from the solvent or matrix. ¹³C and ¹⁵N atoms are integrated into the carbon skeleton and are not susceptible to back-exchange. |
| Accuracy and Precision | Higher (Expected) | Potentially Lower | The potential for chromatographic shifts and differential matrix effects with deuterated standards can lead to greater variability and bias in the results. |
| Cost and Availability | Generally Higher Cost | Generally Lower Cost | The synthesis of ¹³C and ¹⁵N-labeled compounds is often more complex and expensive than deuteration. |
Experimental Protocols
A representative experimental protocol for the analysis of tranexamic acid in human plasma using a deuterated internal standard is summarized below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., Tranexamic acid D2 at a fixed concentration).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: A suitable reversed-phase or HILIC column (e.g., BEH C18 or amide column)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both tranexamic acid and the internal standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate a typical bioanalytical workflow and the key difference in chromatographic behavior between an ideal ¹³C,¹⁵N-labeled internal standard and a potentially problematic deuterated internal standard.
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of robust bioanalytical methods for tranexamic acid. While deuterated internal standards are widely used and can provide acceptable performance, they carry an inherent risk of chromatographic separation from the analyte due to the isotope effect, which can compromise data accuracy, particularly in the presence of significant matrix effects.
Based on established scientific principles, cis-Tranexamic acid-¹³C₂,¹⁵N is the superior choice for an internal standard for the following reasons:
-
Near-Perfect Co-elution: The negligible isotope effect of ¹³C and ¹⁵N ensures that the internal standard chromatographically behaves almost identically to the unlabeled tranexamic acid.
-
More Accurate Compensation for Matrix Effects: Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix-induced ion suppression or enhancement, leading to more reliable correction and more accurate results.
-
Greater Isotopic Stability: There is no risk of isotope back-exchange, ensuring the integrity of the internal standard throughout sample storage and analysis.
For assays requiring the highest level of accuracy, precision, and reliability, particularly for regulatory submissions or pivotal clinical studies, the use of cis-Tranexamic acid-¹³C₂,¹⁵N is strongly recommended. While the initial cost may be higher, the investment is justified by the generation of more defensible and higher-quality data, potentially reducing the need for costly method redevelopment or repeat analyses.
References
The Gold Standard vs. The Practical Alternative: A Performance Showdown of 13C, 15N-Labeled and Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the integrity and reliability of quantitative bioanalytical data are paramount. A critical component in achieving robust and accurate results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, is the proper selection and use of an internal standard (IS). This guide provides an objective comparison of the performance of stable isotope-labeled internal standards (SIL-IS), specifically 13C and 15N-labeled compounds, against the more traditional structural analog internal standards.
The use of an internal standard is a fundamental practice in quantitative analysis to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] The ideal internal standard should mimic the analyte's behavior as closely as possible to provide the most accurate correction.[2] This has led to a long-standing debate on the superiority of SIL-ISs over structural analogs.
The Contenders: 13C, 15N-Labeled vs. Structural Analog Internal Standards
Stable Isotope-Labeled (SIL) Internal Standards , particularly those incorporating 13C and 15N, are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical nature is their key advantage, as they are expected to have the same physicochemical properties, extraction recovery, and response to matrix effects.[3][4]
Structural Analog Internal Standards are molecules with a close chemical structure to the analyte but are not isotopically labeled.[3] They are often more readily available and can be more cost-effective than SIL-ISs.[5][6] However, their different chemical structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.
Head-to-Head Performance: A Data-Driven Comparison
Experimental evidence generally supports the superiority of SIL-ISs in terms of accuracy and precision, primarily due to their ability to better compensate for matrix effects.
| Performance Metric | 13C, 15N-Labeled Internal Standard | Structural Analog Internal Standard | Key Findings |
| Accuracy & Precision | Generally higher accuracy and precision. | Can provide acceptable accuracy and precision, but is more susceptible to variability. | A study on the anticancer drug Kahalalide F showed that the use of a SIL-IS resulted in a significantly lower variance (p=0.02) compared to a structural analog, indicating improved precision.[5] In another study with the immunosuppressant tacrolimus (B1663567), the median accuracy was -1.2% with a SIL-IS and 0.2% with a structural analog, showing comparable performance in that specific case.[7][8] |
| Matrix Effect Compensation | Excellent compensation for matrix-induced ion suppression or enhancement. | Variable compensation, highly dependent on the structural similarity to the analyte. | Globally labeled 13C biological samples are considered one of the best ways to compensate for matrix effects as the ratio of the native to the labeled form of every metabolite is used for correction.[9] In contrast, a structural analog may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate quantification. |
| Recovery Correction | Effectively tracks the analyte through sample preparation, correcting for losses. | May have different extraction recovery, leading to biased results. | For highly protein-bound drugs like lapatinib (B449), recovery from patient plasma can be highly variable. A study demonstrated that only a stable isotope-labeled internal standard could correct for this interindividual variability in recovery, whereas a non-isotope-labeled standard could not.[10] |
| Regulatory Acceptance | Strongly recommended by regulatory agencies like the FDA and EMA (under the harmonized ICH M10 guideline).[11] | Acceptable if a SIL-IS is not available, but requires thorough validation to demonstrate its ability to track the analyte.[11] | The consensus in the scientific and regulatory community is that SIL-ISs are the "gold standard" for quantitative bioanalysis.[2] |
Experimental Protocols for Performance Evaluation
To ensure the suitability of an internal standard, rigorous validation is essential. The following are key experiments to compare the performance of 13C, 15N-labeled and structural analog internal standards.
Experiment 1: Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and IS are added to the final extract.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and IS before extraction.
-
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF should be close to 1 for effective compensation.
-
Experiment 2: Recovery Evaluation
Objective: To determine the efficiency of the extraction procedure for both the analyte and the internal standard.
Protocol:
-
Sample Preparation: Use the same sample sets as in the matrix effect experiment.
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculation:
-
Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100
-
The recovery of the analyte and the IS should be consistent and reproducible.
-
Experiment 3: Accuracy and Precision Assessment
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).
Protocol:
-
Sample Preparation: Prepare quality control (QC) samples at low, medium, and high concentrations by spiking the analyte and a consistent concentration of the IS into a blank matrix.
-
Analysis: Analyze at least five replicates of each QC level on three different days.
-
Calculation:
-
Accuracy (% Bias) = [(Measured concentration - Nominal concentration) / Nominal concentration] x 100
-
Precision (% Relative Standard Deviation, %RSD) = (Standard deviation of measurements / Mean of measurements) x 100
-
Acceptance criteria are typically within ±15% for both accuracy and precision (±20% for the lower limit of quantification).[2]
-
Visualizing the Workflow and Rationale
To better understand the role of internal standards and the decision-making process, the following diagrams illustrate key concepts.
Conclusion: Making the Right Choice
While structural analog internal standards can be a viable option when a stable isotope-labeled version is unavailable or cost-prohibitive, the evidence strongly supports the use of 13C, 15N-labeled internal standards for the most robust and reliable quantitative bioanalytical data.[6][12] Their ability to closely mimic the analyte of interest provides superior correction for variations in sample preparation and, most critically, for unpredictable matrix effects. For drug development and clinical research where data integrity is non-negotiable, the investment in a 13C or 15N-labeled internal standard is a critical step towards ensuring the accuracy and reproducibility of results, ultimately leading to more confident decision-making. The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, strongly recommends the use of a stable isotope-labeled internal standard for mass spectrometry-based methods.[11]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Internal Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in the development and validation of robust bioanalytical methods. An internal standard is essential for correcting the variability inherent in sample preparation and analysis, thereby improving the accuracy and precision of quantitative data.[1] The two most common types of internal standards are stable isotope-labeled internal standards (SIL-IS) and structural analog internal standards (ANIS).[2] This guide provides an objective comparison of their performance, supported by experimental data, and outlines the methodologies for their cross-validation.
The general consensus in the bioanalytical community is that a SIL-IS is the "gold standard" due to its physicochemical properties being nearly identical to the analyte.[2][3] This similarity allows it to effectively track the analyte through sample processing and analysis, compensating for variations.[3] However, practical considerations like cost and availability may lead to the use of a structural analog.[2] A cross-validation study is therefore crucial when comparing the performance of different internal standards.[3]
Data Presentation: Performance Comparison
A direct comparison of a SIL-IS and an ANIS in the cross-validation of bioanalytical methods reveals their respective performance characteristics. The following table summarizes quantitative data from studies on immunosuppressant drugs in whole blood using LC-MS/MS.
| Parameter | Analyte | With SIL-IS | With ANIS | Conclusion |
| Within-day Imprecision (%) | Cyclosporin A | <10 | <10 | No significant difference |
| Everolimus | <10 | <10 | No significant difference | |
| Sirolimus | <10 | <15 | SIL-IS showed better precision | |
| Tacrolimus | <10 | <15 | SIL-IS showed better precision | |
| Between-day Imprecision (%) | Cyclosporin A | <10 | <15 | SIL-IS showed better precision |
| Everolimus | <10 | <15 | SIL-IS showed better precision | |
| Sirolimus | <10 | <15 | No significant difference | |
| Tacrolimus | <10 | <15 | No significant difference | |
| Accuracy (% Bias) | Cyclosporin A | <10 | <15 | SIL-IS was more accurate |
| Everolimus | <10 | <15 | SIL-IS was more accurate | |
| Sirolimus | <10 | <15 | SIL-IS was more accurate | |
| Tacrolimus | <10 | <15 | SIL-IS was more accurate | |
| Matrix Effect (%) | Cyclosporin A | <15 | >25 | SIL-IS showed significantly less matrix effect |
| Everolimus | <15 | >25 | SIL-IS showed significantly less matrix effect | |
| Sirolimus | <15 | >25 | SIL-IS showed significantly less matrix effect | |
| Tacrolimus | <15 | >25 | SIL-IS showed significantly less matrix effect |
This table summarizes hypothetical data based on findings from comparative studies to illustrate potential performance differences.[2]
Experimental Protocols
A rigorous cross-validation study is essential to compare different internal standards and should be designed to thoroughly assess the analytical method's performance with each IS.[2]
Objective: To compare the performance of two different internal standards (e.g., a SIL-IS and an ANIS) for the quantification of a specific analyte in a given biological matrix.[2]
Materials:
-
Blank biological matrix from at least six different sources.[2]
-
Certified reference standards of the analyte.[2]
-
Internal Standard 1 (e.g., SIL-IS).[2]
-
Internal Standard 2 (e.g., ANIS).[2]
-
All necessary reagents and solvents for the analytical method (e.g., LC-MS/MS).[2]
Methodology:
-
Preparation of Stock and Working Solutions: Prepare separate stock solutions of the analyte and each internal standard. From these, prepare working solutions for spiking into the biological matrix.[2][3]
-
Preparation of Calibration and Quality Control (QC) Samples:
-
Spike the blank biological matrix with the analyte to prepare calibration standards at a minimum of six to eight different concentration levels.
-
Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.
-
Divide the prepared calibration standards and QC samples into two sets.
-
-
Sample Analysis:
-
Set A: Add Internal Standard 1 (e.g., SIL-IS) to this set of calibration standards and QCs.
-
Set B: Add Internal Standard 2 (e.g., ANIS) to the second set of calibration standards and QCs.
-
Process both sets of samples using the same analytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1]
-
Analyze the processed samples using the validated chromatographic method (e.g., LC-MS/MS).[1]
-
-
Data Analysis:
-
For each set of data, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.[3]
-
Determine the concentrations of the QC samples using the respective calibration curves.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples for each internal standard.
-
Evaluate the matrix effect for each analyte/IS pair.
-
Compare the performance parameters (accuracy, precision, matrix effect, etc.) obtained with each internal standard.[2]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an internal standard and the cross-validation process.
Caption: Workflow for IS selection and cross-validation.
References
Navigating the Analytical Maze: A Comparative Guide to Tranexamic Acid Quantification
A deep dive into the prevalent methodologies for quantifying tranexamic acid in biological matrices, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of current analytical techniques. Highlighting the robust and widely adopted Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach, we present a synthesis of experimental data to inform methodological selection and application.
Tranexamic acid (TXA), a synthetic lysine (B10760008) analog, is a crucial antifibrinolytic agent used to control bleeding in various clinical settings. Accurate quantification of TXA in biological fluids is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. While various analytical methods exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and broad dynamic range. This guide will focus on the inter-laboratory comparison of LC-MS/MS methods, providing a detailed overview of their performance characteristics.
Quantitative Performance of LC-MS/MS Methods
The performance of an analytical method is defined by several key parameters, including its linear range, limit of quantification, accuracy, and precision. A summary of these metrics from various validated LC-MS/MS methods for tranexamic acid quantification in human plasma and whole blood is presented below.
| Matrix | Sample Preparation | Linear Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Human Plasma | Phospholipid Removal & Protein Precipitation | 1.0 - 1000.0 | 1.0 | 88.4 - 96.6 | 1.2 - 3.0 | [1][2] |
| Human Whole Blood (Liquid) | Protein Precipitation | 0.1 - 1000.0 | 0.1 | 85.2 - 112.8 | 1.4 - 6.5 (Intraday) | [3] |
| Human Whole Blood (Dried on VAMS) | Extraction from VAMS | 0.1 - 1000.0 | 0.1 | 90.7 - 99.2 | 6.3 - 12.6 (Intraday) | [3] |
| Human Plasma | Solid Phase Extraction | 0.15 - 15.00 | 0.15 | Within ±15% of nominal | <15% | [4] |
| Human Plasma | Not Specified | 0.075 - 15.0 | 0.075 | Not Specified | Not Specified | [5] |
*VAMS: Volumetric Absorptive Microsampling
Experimental Protocols: A Closer Look at LC-MS/MS
The successful quantification of tranexamic acid by LC-MS/MS relies on a meticulously executed experimental protocol. The following sections detail the common methodologies employed in published studies.
Sample Preparation
The initial and most critical step is the extraction of tranexamic acid from the complex biological matrix. Several techniques are employed to achieve clean extracts and minimize matrix effects:
-
Protein Precipitation: This is a simple and widely used method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the sample to precipitate proteins, which are then removed by centrifugation.[3][6]
-
Phospholipid Removal: Phospholipids can cause significant ion suppression in the mass spectrometer. Specific sample preparation cartridges or techniques are used to eliminate these interfering substances.[1][2]
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively retaining the analyte on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.[4]
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate tranexamic acid from other components in the prepared sample before it enters the mass spectrometer.
-
Columns: Reversed-phase columns, such as C18, are commonly used for separation.[5][6] Hydrophilic interaction liquid chromatography (HILIC) has also been shown to be effective.[1][2]
-
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer like ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol.[4][5]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is employed for the detection and quantification of tranexamic acid. This technique offers high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common method for ionizing tranexamic acid.[5]
-
Multiple Reaction Monitoring (MRM): In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for tranexamic acid and its internal standard, ensuring highly selective detection.[1][7]
Visualizing the Workflow: Tranexamic Acid Quantification by LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of tranexamic acid using LC-MS/MS with protein precipitation for sample preparation.
Caption: Workflow for Tranexamic Acid Quantification by LC-MS/MS.
Conclusion
The quantification of tranexamic acid in biological matrices is predominantly and reliably achieved through LC-MS/MS methodologies. The high sensitivity, specificity, and accuracy of this technique make it the preferred choice for clinical and research applications. While variations in sample preparation and chromatographic conditions exist, the fundamental principles of the workflow remain consistent. This guide provides a comparative overview of the performance of different LC-MS/MS methods, offering valuable insights for researchers to select and implement the most suitable approach for their specific needs. The detailed experimental protocols and the visualized workflow serve as a practical resource for both novice and experienced analysts in the field of bioanalysis.
References
- 1. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmjournal.ru [pharmjournal.ru]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Navigating the Nuances of Tranexamic Acid Bioanalysis: A Comparative Guide to Isotopic and Non-Isotopic Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tranexamic acid, the choice of an internal standard is a critical determinant of assay accuracy and precision. This guide provides an objective comparison of analytical methods employing an isotopic standard (tranexamic acid-D2) versus those utilizing non-isotopic (structural analog) internal standards. Supported by experimental data from published literature, this document aims to facilitate an informed decision-making process for selecting the most appropriate internal standard for specific bioanalytical needs.
The use of an internal standard (IS) is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability during sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the analytical process, ensuring reliable quantification. Stable isotope-labeled (SIL) internal standards, such as tranexamic acid-D2, are often considered the "gold standard" due to their near-identical physicochemical properties to the analyte. However, structural analogs, which are molecules with similar but not identical structures to the analyte, present a more accessible and cost-effective alternative. This guide delves into the performance of these two approaches in the context of tranexamic acid analysis.
Performance Comparison: Isotopic vs. Non-Isotopic Internal Standards
The following tables summarize the quantitative performance of LC-MS/MS methods for tranexamic acid analysis using either an isotopic or a non-isotopic internal standard. The data has been compiled from various studies to provide a comparative overview.
Table 1: Method Performance with Isotopic Internal Standard (Tranexamic Acid-D2)
| Parameter | Performance Metric | Source |
| Linearity Range | 75 - 15,000 ng/mL | [1] |
| 150 - 15,004 ng/mL | [2] | |
| Accuracy (% Bias) | Within ±15% | [2] |
| Precision (% CV) | Intra-day: ≤ 15% Inter-day: ≤ 15% | [2] |
| Recovery | Tranexamic Acid: 76.01% Tranexamic Acid-D2: 78.61% | [2] |
| Lower Limit of Quantification (LLOQ) | 75 ng/mL | [1] |
| 150 ng/mL | [2] |
Table 2: Method Performance with Non-Isotopic (Structural Analog) Internal Standards
| Internal Standard | Linearity Range (µg/mL) | Accuracy (% Bias) | Precision (% CV) | LLOQ (µg/mL) | Source |
| cis-4-aminocyclohexanecarboxylic acid | 0.1 - 100 | - | Intra-day: < 1.8% Inter-day: < 2.1% | 0.03 | [3] |
| 4-aminocyclohexanecarboxylic acid | 0.1 - 1000 mg/L | 85.2 - 112.8% | Intra-day: 1.4 - 6.5% Inter-day: 1.4 - 12.6% | 0.1 mg/L | |
| Methyldopa | 0.02 - 10.00 | -10.88 to 11.35% | < 11% | 0.02 |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are representative methodologies for tranexamic acid analysis using both isotopic and non-isotopic internal standards.
Method 1: Analysis with Isotopic Internal Standard (Tranexamic Acid-D2)
This method, adapted from a study by Kollapareddy et al. (2025), utilizes a stable isotope-labeled internal standard for the quantification of tranexamic acid in human plasma.[1]
-
Sample Preparation: Solid-phase extraction is employed to isolate tranexamic acid and its isotopic internal standard from the plasma matrix.[1]
-
Chromatography: A Zorbax Eclipse C18 column (150 × 4.6 mm, 5 μ) is used for chromatographic separation.[1] The mobile phase consists of 8-mM ammonium (B1175870) formate (B1220265) buffer with 0.1% formic acid (A) and acetonitrile (B52724) (B) in a 38:62 (v/v) ratio, delivered at a flow rate of 0.8 mL/min.[1]
-
Mass Spectrometry: Detection is performed using an AB-SCIEX API-4000 tandem mass spectrometer with electrospray ionization (ESI) in positive polarity mode.[1]
Method 2: Analysis with a Non-Isotopic Internal Standard (cis-4-aminocyclohexanecarboxylic acid)
This method, described by Jittorntrum et al., employs a structural analog as the internal standard for tranexamic acid quantification in human serum.[3]
-
Sample Preparation: Proteins in the serum sample (100 µL) are precipitated using perchloric acid.[3]
-
Chromatography: Separation is achieved on a C18 column with an isocratic mobile phase of ammonium acetate (B1210297) buffer (pH 3.8) and acetonitrile (95:5, v/v) at a flow rate of 200 µL/min.[3]
-
Mass Spectrometry: A mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection, with ion transitions of m/z 158.1 to m/z 95.1 for tranexamic acid and m/z 144.0 to m/z 81.1 for the internal standard.[3]
Visualizing the Workflow: A Comparative Diagram
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for tranexamic acid analysis with and without an isotopic standard.
References
A Comparative Guide to Linearity and Range Determination for Tranexamic Acid Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of tranexamic acid (TXA), with a focus on the critical validation parameters of linearity and range. The performance of High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography (GC), Spectrophotometry, and Capillary Electrophoresis (CE) are compared, supported by experimental data from published studies. Detailed methodologies for key experiments are provided to aid in the selection and implementation of the most suitable assay for your research or drug development needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the linearity and range data for various tranexamic acid assays. This allows for a direct comparison of the performance of each method.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix/Sample Type |
| HPLC-UV | 10 - 50 µg/mL | 0.9941 | 0.0132 µg/mL | 0.00055 µg/mL | Bulk and Dosage Form |
| 1 - 100 µg/mL | 0.9994 | 0.3 µg/mL | 1 µg/mL | Pharmaceutical Formulations | |
| 0.8 - 1.2 mg/mL | 0.999 | 0.4062 µg/mL | 1.2311 µg/mL | Injection | |
| 100 - 500 µg/mL | Not Reported | Not Reported | Not Reported | Bulk and Tablet | |
| 10 - 30 µg/mL | 0.999 | 1.0 µg/mL | 1.0 µg/mL | Bulk and Dosage Form | |
| LC-MS/MS | 0.02 - 10.00 µg/mL | Not Reported | Not Reported | 0.02 µg/mL | Human Plasma |
| 100.00 - 15000.00 ng/mL | Not Reported | Not Reported | Not Reported | Human Plasma | |
| 0.1 - 100 µg/mL | 0.9999 | 0.01 µg/mL | 0.03 µg/mL | Human Serum | |
| 1.0 - 200.0 µg/mL | Not Reported | Not Reported | 1.0 µg/mL | Human Serum | |
| 1.0 - 1000.0 µg/mL | > 0.99 (Implied) | Not Reported | Not Reported | Human Plasma | |
| UPLC-MS/MS | 150.00 - 15,004.00 ng/mL | 0.997 | Not Reported | Not Reported | Human Plasma |
| Spectrophotometry | 10 - 70 µg/mL | 0.9905 - 1.0000 | Not Reported | Not Reported | Pharmaceutical Dosage Forms |
| 2 - 12 µg/mL | Not Reported | 0.1746 µg/mL | 1.231 µg/mL | Combined Tablet Dosage Form | |
| 45 - 75 µg/mL | 0.9996 | 0.55 µg/mL | 1.67 µg/mL | Tablet Dosage Form | |
| 3 - 40 µg/mL | Not Reported | Not Reported | Not Reported | Bulk and Pharmaceutical Preparations | |
| Gas Chromatography (GC) | 2 - 50 ng | Not Reported | Not Reported | Not Reported | Pharmaceutical Preparation |
| Capillary Electrophoresis (CE) | 1.57 - 31.4 µg/mL | Not Reported | Not Reported | Not Reported | Plasma |
| 10 - 750 µmol/L | 0.9993 | 3.6 µmol/L | Not Reported | Essential Cosmetics |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method often requires a pre-column derivatization step to make the non-chromophoric tranexamic acid detectable by a UV detector.
-
Derivatization: Tranexamic acid is reacted with a derivatizing agent such as benzene (B151609) sulfonyl chloride or 2,4-dinitrofluorobenzene (DNFB) in an aqueous alkaline medium at a controlled temperature (e.g., 60°C).[1] This introduces a chromophore into the molecule.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: An isocratic mobile phase is typical, often consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.0) in a ratio such as 25:75 (v/v).[2]
-
Flow Rate: A flow rate of around 1 mL/min is generally applied.[2]
-
Detection: The derivatized tranexamic acid is detected by a UV detector at a wavelength corresponding to the maximum absorbance of the chromophore (e.g., 232 nm for the benzene sulfonyl chloride derivative).[2]
-
-
Linearity and Range Determination:
-
A series of standard solutions of tranexamic acid at different concentrations are prepared and subjected to the derivatization and HPLC analysis.
-
A calibration curve is constructed by plotting the peak area of the derivatized tranexamic acid against the corresponding concentration.
-
The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[3] The range is the concentration interval over which the method is shown to be linear.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, often without the need for derivatization.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 column is frequently used for separation.[4]
-
Mobile Phase: The mobile phase is often a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate (B1220265) buffer) with a specific pH.[4][6]
-
Flow Rate: Flow rates are typically in the range of 0.15 to 0.3 mL/min.[4][7]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[8]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for tranexamic acid and an internal standard. For tranexamic acid, a common transition is m/z 158 -> 95.[4]
-
-
Linearity and Range Determination:
-
Calibration standards are prepared by spiking known concentrations of tranexamic acid into a blank matrix (e.g., drug-free plasma).
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
The linearity and range are determined by assessing the correlation coefficient and the concentration range that provides acceptable accuracy and precision.
-
Spectrophotometry
This method is generally simpler and more cost-effective but may lack the specificity of chromatographic methods.
-
Reaction: The method is based on the formation of a colored product. For instance, tranexamic acid can react with ninhydrin (B49086) in a basic medium (pH 8.0) to produce a bluish-purple colored complex.[9] Another approach involves the reaction with sodium 1,2-naphthoquinone-4-sulphonate to form a reddish-orange chromogen.[10]
-
Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance (λmax), for example, 565 nm for the ninhydrin derivative.[9]
-
Linearity and Range Determination:
-
A series of standard solutions of tranexamic acid are prepared and reacted according to the chosen procedure.
-
A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations.
-
The linearity is evaluated based on the correlation coefficient of the Beer's law plot, and the range is the concentration span over which this linear relationship holds true.[9][10]
-
Mandatory Visualization
Caption: A generalized workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 6. ijbpas.com [ijbpas.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
The Art of Precision: A Guide to Selecting the Optimal Internal Standard for Robust Bioanalytical Assays
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The robustness of an assay, its ability to remain unaffected by small variations in experimental conditions, is a critical determinant of data quality and reliability. A key factor influencing this robustness is the choice of an internal standard (IS). This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and structural analogs—supported by experimental data, to empower you in making the most informed decision for your analytical assays.
An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[1][2] Its purpose is to mimic the analyte of interest throughout the analytical workflow, thereby compensating for variability in sample extraction, matrix effects, and instrument response.[3][4][5] The choice between a SIL IS, which is structurally identical to the analyte but contains heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), and a structural analog IS, which is a different molecule with similar chemical properties, can significantly impact assay performance.[6][7]
Head-to-Head: Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit similar ionization and fragmentation patterns, ensuring that any variations experienced by the analyte are mirrored by the IS.[2] This is where SIL internal standards are generally considered the "gold standard".[2] However, practical considerations such as cost and availability may necessitate the use of a structural analog.[3] The following tables summarize experimental data from head-to-head comparisons, illustrating the performance differences between these two choices.
Case Study 1: Quantification of Everolimus (B549166)
In a study comparing a stable isotope-labeled internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, both internal standards demonstrated acceptable performance.[6] However, the SIL IS showed a more favorable comparison with an independent LC-MS/MS method.[6]
| Parameter | Stable Isotope-Labeled IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent Method (r) | > 0.98 | > 0.98 |
| Slope vs. Independent Method | 0.95 | 0.83 |
Table 1: Performance comparison of a stable isotope-labeled versus a structural analog internal standard for the quantification of everolimus. Data sourced from a comparative study.[6]
Case Study 2: Analysis of Immunosuppressive Drugs
A separate study investigated the impact of replacing analog internal standards (ANISs) with isotopically labeled internal standards (ILISs) for the quantification of several immunosuppressive drugs.[7] The results indicated that for the analytes tested, both types of internal standards yielded comparable and acceptable performance in terms of precision and trueness.[7]
| Analyte | Internal Standard Type | Within-Day Imprecision (%) | Between-Day Imprecision (%) | Trueness (%) |
| Cyclosporin A | Isotopically Labeled | < 10 | < 8 | 91 - 110 |
| Analog | < 10 | < 8 | 91 - 110 | |
| Everolimus | Isotopically Labeled | < 10 | < 8 | 91 - 110 |
| Analog | < 10 | < 8 | 91 - 110 | |
| Sirolimus | Isotopically Labeled | < 10 | < 8 | 91 - 110 |
| Analog | < 10 | < 8 | 91 - 110 | |
| Tacrolimus (B1663567) | Isotopically Labeled | < 10 | < 8 | 91 - 110 |
| Analog | < 10 | < 8 | 91 - 110 |
Table 2: Comparison of within-day and between-day imprecision and trueness for the analysis of immunosuppressive drugs using isotopically labeled and analog internal standards. Data indicates that for these specific assays, both IS types provided acceptable performance.[7]
Experimental Protocols: The Foundation of Robustness
The evaluation of an internal standard's suitability is a critical part of bioanalytical method validation. Key experiments include the assessment of matrix effect, recovery, and process efficiency.
Protocol for Assessing Matrix Effect, Recovery, and Process Efficiency
This protocol outlines a standardized procedure for the simultaneous determination of these crucial parameters.
Objective: To quantify the influence of the biological matrix on the analytical signal (matrix effect), the efficiency of the extraction process (recovery), and the overall efficiency of the method (process efficiency).
Materials:
-
Blank biological matrix from at least six different sources.
-
Analyte and internal standard stock solutions.
-
All necessary reagents and solvents for the analytical method.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard are spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the following parameters:
-
Matrix Effect (ME %): (Peak area of Set B / Peak area of Set A) * 100
-
Recovery (RE %): (Peak area of Set C / Peak area of Set B) * 100
-
Process Efficiency (PE %): (Peak area of Set C / Peak area of Set A) * 100 or (ME * RE) / 100
-
Acceptance Criteria: The coefficient of variation (%CV) of the calculated matrix effect, recovery, and process efficiency across the different matrix lots should be within acceptable limits, typically ≤15%.
Logical Framework for Internal Standard Selection
The selection of an internal standard is a multi-faceted decision process that should be undertaken during method development.
Conclusion
The judicious selection of an internal standard is a cornerstone of a robust and reliable bioanalytical assay. While Stable Isotope-Labeled internal standards are widely regarded as the superior choice due to their ability to closely mimic the analyte, well-chosen structural analogs can also provide acceptable and accurate results, as demonstrated in the presented case studies.[6][7] A thorough, data-driven evaluation of the internal standard's performance with respect to matrix effects, recovery, and overall process efficiency during method development is not just a recommendation but a necessity. This rigorous approach ensures compliance with regulatory expectations and, most importantly, upholds the integrity and reliability of the bioanalytical data that underpins critical decisions in drug development and scientific research.
References
- 1. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Justification for Using Stable Isotope-Labeled Standards in Regulatory Submissions
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount for successful regulatory submissions. A critical component in achieving high-quality data from liquid chromatography-mass spectrometry (LC-MS) assays is the appropriate use of an internal standard (IS). While various compounds can be employed, stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] This guide provides an objective comparison of SIL-ISs with other alternatives, supported by experimental data, to underscore their superiority in ensuring the accuracy and precision of bioanalytical methods.
Unparalleled Compensation for Analytical Variability
A SIL-IS is a form of the analyte in which one or more atoms have been substituted with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] This subtle modification in mass allows the SIL-IS to be differentiated from the native analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[5] This near-perfect analogy is the cornerstone of its exceptional ability to compensate for analytical variability throughout the entire bioanalytical process, from sample extraction to ionization.[5]
In contrast, a structural analog internal standard, a compound with a similar but not identical chemical structure, may not fully mimic the analyte's behavior, leading to less reliable data.[3]
Quantitative Performance Comparison: SIL-IS vs. Structural Analog IS
Experimental data consistently demonstrates the superior performance of SIL-ISs over structural analog internal standards in key bioanalytical validation parameters. The use of a SIL-IS leads to significant improvements in accuracy, precision, and the mitigation of matrix effects.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Justification |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | A SIL-IS more effectively compensates for variations in sample preparation and matrix effects, resulting in a lower deviation from the true value.[5] |
| Precision (%CV) | Typically <10%[3] | Can be >15%[3] | The close tracking of the analyte by the SIL-IS throughout the analytical process leads to significantly lower variability in repeated measurements.[5] |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[3] | Inconsistent compensation (can be >20% difference)[3] | Due to their near-identical chemical properties and co-elution, SIL-ISs experience the same degree of ion suppression or enhancement as the analyte, allowing for effective normalization.[3][5] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | A SIL-IS reliably tracks the analyte's recovery during sample preparation, compensating for any losses.[3] |
Visualizing the Rationale: Workflows and Mechanisms
To better illustrate the justification for using a SIL-IS, the following diagrams outline the decision-making process for internal standard selection and the mechanism by which a SIL-IS compensates for matrix effects.
Decision-making workflow for internal standard selection in bioanalysis.
Mechanism of matrix effect compensation using a stable isotope-labeled internal standard.
Detailed Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory bodies like the FDA and EMA have established guidelines for method validation.[2][6] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Protocol 1: Evaluation of Internal Standard Interference and Selectivity
Objective: To assess the potential for interference at the retention time of the internal standard from endogenous matrix components and the analyte.
Methodology:
-
Prepare Blank Samples: Obtain at least six individual sources of the appropriate blank biological matrix.[6]
-
Process Blank Samples: Process these blank samples with and without the internal standard at its working concentration.
-
Analyze Samples: Analyze the processed samples using the developed LC-MS/MS method.
-
Evaluate Interference:
-
In the blank samples processed without the internal standard, the response at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte.[6]
-
In the blank samples processed with the internal standard, the response at the retention time of the internal standard should be less than 5% of the mean response of the internal standard in the LLOQ samples.[6]
-
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Obtain Matrix Lots: Procure at least six different lots of the biological matrix from individual donors.
-
Prepare Two Sets of Samples:
-
Set 1 (Neat Solution): Prepare quality control (QC) samples at low and high concentrations in a neat solution (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Extract blank matrix from each of the six lots. Spike the extracted matrix with the analyte and internal standard at the same low and high QC concentrations.
-
-
Analyze Samples: Analyze both sets of samples.
-
Calculate Matrix Factor (MF): For each lot and concentration, calculate the matrix factor using the following formula:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
-
Calculate IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the six lots should be ≤15%.
Protocol 3: Determination of Accuracy and Precision
Objective: To determine the accuracy and precision of the bioanalytical method using the selected internal standard.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Perform Validation Runs: Analyze at least three separate analytical runs on at least two different days. Each run should include a full calibration curve and a minimum of five replicates of each QC level.
-
Calculate Accuracy and Precision:
-
Within-run (Intra-assay): Calculate the percent bias (%Bias) for accuracy and the percent coefficient of variation (%CV) for precision for the replicates at each QC level within each run.
-
Between-run (Inter-assay): Calculate the %Bias and %CV for all replicates across all runs for each QC level.
-
-
Acceptance Criteria:
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
Comparative analysis of different ionization techniques for tranexamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different ionization techniques for the quantitative analysis of tranexamic acid, a synthetic lysine (B10760008) analog used as an antifibrinolytic agent. The primary focus is on Electrospray Ionization (ESI), the most predominantly utilized technique, with a theoretical discussion on the potential applicability of Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI).
Executive Summary
The quantitative analysis of tranexamic acid in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and selectivity. The ionization source is a critical component of the LC-MS/MS system that significantly influences the analytical performance.
-
Electrospray Ionization (ESI) is the most widely reported and validated technique for tranexamic acid analysis. It is highly suitable for polar and zwitterionic compounds like tranexamic acid, consistently providing excellent sensitivity and robustness.
-
Atmospheric Pressure Chemical Ionization (APCI) is a potential alternative, particularly for less polar compounds. While no specific quantitative methods for tranexamic acid using APCI have been identified in the reviewed literature, its principles suggest it could be a viable option, especially in scenarios where matrix effects are a concern with ESI.
-
Atmospheric Pressure Photoionization (APPI) is generally employed for non-polar compounds and is therefore considered less suitable for the highly polar tranexamic acid.
This guide summarizes the quantitative data from published ESI methods and provides detailed experimental protocols. It also includes a theoretical comparison of the three ionization techniques and a workflow for method development.
Data Presentation: Quantitative Performance of ESI Methods
The following table summarizes the performance characteristics of various validated LC-ESI-MS/MS methods for the quantification of tranexamic acid in human plasma or serum.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.1 - 100[1] | 1.0 - 200[2][3] | 0.15 - 15.0 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.03[1] | 1.0[2][3] | 0.15 |
| Lower Limit of Detection (LLOD) (µg/mL) | 0.01[1] | Not Reported | Not Reported |
| Intra-day Precision (%CV) | < 1.8[1] | < 8.1 | < 15 |
| Inter-day Precision (%CV) | < 2.1[1] | < 9.7 | < 15 |
| Accuracy (%) | 92.5 - 99.3[1] | 93.2 - 100.5 | 85 - 115 |
| Recovery (%) | 92.5 - 99.3[1] | Not Reported | 76.01 |
Theoretical Comparison of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Principle | Ionization from charged droplets in a strong electric field. | Gas-phase chemical ionization initiated by a corona discharge. | Gas-phase photoionization using UV photons. |
| Analyte Polarity | Ideal for polar, pre-charged, and zwitterionic compounds. | Suitable for a wide range of polarities, generally less polar than ESI. | Best for non-polar and some moderately polar compounds. |
| Suitability for Tranexamic Acid | Excellent. Tranexamic acid is a polar, zwitterionic molecule, making it highly amenable to ESI. | Potentially Good. As an amino acid derivative, tranexamic acid could be ionized by APCI, though likely with lower efficiency than ESI. | Poor. Unlikely to be an effective ionization method for the highly polar tranexamic acid. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. | Generally less prone to matrix effects compared to ESI. | Also generally less susceptible to matrix effects than ESI. |
| Adduct Formation | Prone to adduct formation (e.g., [M+Na]+, [M+K]+, solvent adducts). Acetonitrile (B52724) adducts of tranexamic acid have been used for quantification.[4] | Less common than in ESI. | Less common than in ESI. |
| Thermal Degradation | Minimal, as it is a "soft" ionization technique. | Potential for thermal degradation of labile compounds due to the heated nebulizer. | Minimal thermal degradation. |
Experimental Protocols
Representative LC-ESI-MS/MS Method for Tranexamic Acid Quantification[1][2][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum or plasma, add an internal standard solution.
-
Add 200 µL of acetonitrile or perchloric acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or a shallow gradient depending on the specific method. A typical isocratic elution would be 95% A and 5% B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tranexamic Acid: m/z 158.1 → 123.1 (quantifier), 158.1 → 95.1 (qualifier).
-
Internal Standard (e.g., tranexamic acid-d2): m/z 160.1 → 125.1.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Mandatory Visualization
Caption: Workflow for Ionization Technique Selection for Tranexamic Acid Analysis.
Conclusion
For the quantitative analysis of tranexamic acid, Electrospray Ionization (ESI) is the well-established and recommended ionization technique. It consistently delivers high sensitivity, precision, and accuracy, as demonstrated by numerous validated methods in the scientific literature. While APCI remains a theoretical possibility, the lack of published methods suggests that ESI is superior for this polar, zwitterionic compound. APPI is not considered a suitable technique for tranexamic acid analysis. Researchers developing new methods for tranexamic acid are advised to start with ESI in the positive ion mode. Further exploration of APCI could be warranted in specific cases where ESI performance is compromised by severe matrix effects.
References
- 1. thaiscience.info [thaiscience.info]
- 2. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS [mdpi.com]
Safety Operating Guide
Navigating the Disposal of cis-Tranexamic Acid-¹³C₂,¹⁵N: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of cis-Tranexamic acid-¹³C₂,¹⁵N, a stable isotope-labeled compound used in research.
Immediate Safety and Handling Protocols
Tranexamic acid is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, when handling cis-Tranexamic acid-¹³C₂,¹⁵N, it is imperative to use appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A lab coat or other protective clothing is recommended.[1]
-
Respiratory Protection: If working in a non-well-ventilated area or with fine powders, a respirator may be necessary to avoid breathing in dust.[1][2]
Handling Procedures:
Step-by-Step Disposal Procedure
The disposal of cis-Tranexamic acid-¹³C₂,¹⁵N should be conducted in accordance with local, state, and federal regulations for chemical waste. As the isotopes ¹³C and ¹⁵N are stable and non-radioactive, no special precautions for radioactivity are required.
-
Waste Identification and Collection:
-
Collect unused cis-Tranexamic acid-¹³C₂,¹⁵N and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical and be tightly sealed.[1]
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the name of the chemical and any available safety information.
-
-
Documentation:
-
Maintain a record of the amount of cis-Tranexamic acid-¹³C₂,¹⁵N disposed of, the date of disposal, and the name of the waste disposal company.
-
Disposal Workflow
Caption: Workflow for the proper disposal of cis-Tranexamic acid-¹³C₂,¹⁵N.
Hazard and Precautionary Data Summary
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| General Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of cis-Tranexamic acid-¹³C₂,¹⁵N, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling cis-Tranexamic acid-13C2,15N
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling cis-Tranexamic acid-13C2,15N. The following procedures are designed to ensure safe handling, storage, and disposal of this isotopically labeled compound.
Hazard Identification and Personal Protective Equipment
This compound is a stable, non-radioactive isotopically labeled compound. The primary hazards are associated with the parent compound, tranexamic acid. According to safety data sheets (SDS), tranexamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) is essential.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Standard |
| Hand Protection | Impervious gloves (e.g., Nitrile) | Must meet EN374, ASTM F1001 or equivalent standards.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Must meet EN166, ANSI Z87.1 or equivalent standards.[5] |
| Skin and Body Protection | Laboratory coat | Standard protective clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required if dust or aerosols are generated.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure the integrity of the compound.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.[4]
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[5][7]
-
Minimize the generation of dust.[1] If the compound is in solid form, handle it gently.
-
Use only in a well-ventilated area, preferably within a fume hood, to keep airborne concentrations low.[1][4]
-
After handling, wash hands thoroughly with soap and water.[1][7]
-
-
Storage:
Experimental Workflow for Handling this compound
Caption: A typical experimental workflow for handling this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.
-
Waste Segregation: Although not radioactive, waste containing stable isotopes should be handled with care. It is good practice to segregate this waste from other chemical waste to ensure proper documentation.
-
Labeling: All waste containers must be clearly labeled with their contents, including the name of the compound and the fact that it is isotopically labeled (e.g., "this compound Waste").
-
Containment:
-
Disposal: Arrange for pickup and disposal by a certified chemical waste disposal company.
Logical Relationship for Disposal
Caption: The logical flow for the proper disposal of waste generated from handling the compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.[1][5][6] Clean the spill area thoroughly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
